4-tert-butyl-2,5-dimethylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-2,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-7-11(13)9(2)6-10(8)12(3,4)5/h6-7,13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPDNAYHQYQUPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066247 | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17696-37-6 | |
| Record name | 4-(1,1-Dimethylethyl)-2,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-2,5-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Process Optimization of 4-tert-butyl-2,5-dimethylphenol
Executive Summary
This technical guide details the synthesis of 4-tert-butyl-2,5-dimethylphenol (CAS 17696-37-6), a critical hindered phenolic intermediate used in the manufacture of antioxidants, polymerization inhibitors, and UV stabilizers. The protocol focuses on the Friedel-Crafts alkylation of 2,5-dimethylphenol (2,5-xylenol) with isobutylene. Unlike generic preparations, this guide emphasizes regioselectivity control, catalyst selection, and industrial process optimization to maximize the yield of the para-isomer while minimizing ortho-alkylation and di-tert-butylation byproducts.
Retrosynthetic Analysis & Strategic Planning
The synthesis of 4-tert-butyl-2,5-dimethylphenol is a classic example of Electrophilic Aromatic Substitution (EAS) . The hydroxyl group (-OH) at position 1 is the strongest activating group, directing incoming electrophiles to the ortho (C6) and para (C4) positions. The methyl groups at C2 and C5 provide secondary directing effects.[1]
-
Steric Considerations: The tert-butyl carbocation is bulky. Attack at the C6 position (ortho to the hydroxyl) is sterically disfavored due to the proximity of the hydroxyl group.
-
Electronic Considerations: The C4 position is para to the hydroxyl and ortho to the C5-methyl, making it the electronically and sterically preferred site for mono-alkylation.
Reaction Scheme
Substrate: 2,5-Dimethylphenol Reagent: Isobutylene (2-methylpropene) Catalyst: Acid (Lewis or Brønsted) Product: 4-tert-butyl-2,5-dimethylphenol[1]
Experimental Protocol: Acid-Catalyzed Alkylation
This protocol utilizes p-Toluenesulfonic acid (p-TsOH) as a catalyst.[1] It is preferred over sulfuric acid for laboratory-scale synthesis due to easier handling and fewer oxidative side reactions.[1]
Materials
-
2,5-Dimethylphenol (2,5-Xylenol): 122.17 g (1.0 mol)[1]
-
Isobutylene gas: ~60-70 g (1.1–1.2 mol)[1]
-
p-Toluenesulfonic acid (monohydrate): 2.0 g (~1-2 wt%)[1]
-
Solvent: Toluene (200 mL) or solvent-free (melt phase)
-
Equipment: 3-neck round-bottom flask, reflux condenser, gas inlet tube, thermometer, mechanical stirrer, heating mantle.[1][2]
Step-by-Step Methodology
-
Setup: Charge the flask with 2,5-dimethylphenol and toluene. Add the p-TsOH catalyst.[1]
-
Note: Toluene acts as an azeotropic agent to remove water if necessary, but also moderates the reaction exotherm.[1]
-
-
Activation: Heat the mixture to 60–70°C to ensure complete dissolution and catalyst activation.
-
Addition: Introduce isobutylene gas slowly through the inlet tube below the liquid surface.
-
Critical Control Point: Maintain temperature between 80°C and 90°C . Temperatures >100°C increase the risk of de-alkylation (reversibility) or polymerization of isobutylene.[1]
-
-
Reaction Monitoring: Continue gas flow until the theoretical weight uptake is achieved or TLC/GC indicates consumption of starting material (approx. 4–6 hours).
-
Quenching: Stop gas flow. Cool the reaction mixture to room temperature.
-
Work-up: Wash the organic phase with 10% NaHCO₃ solution (to neutralize acid) followed by brine. Dry over anhydrous MgSO₄.
-
Purification:
Key Data Table[1]
| Parameter | Specification |
| Appearance | White crystalline solid / needles |
| Molecular Weight | 178.27 g/mol |
| Melting Point | 71–73 °C |
| Boiling Point | ~250 °C (at 760 mmHg) |
| Yield (Typical) | 85–92% |
| Solubility | Soluble in alcohols, ether, benzene; insoluble in water |
Mechanistic Visualization (Friedel-Crafts)
The following diagram illustrates the reaction pathway, highlighting the generation of the electrophile and the sigma-complex intermediate.
Figure 1: Mechanism of acid-catalyzed tert-butylation of 2,5-dimethylphenol.
Process Optimization & Troubleshooting
Regioselectivity Control
While the para-position is favored, ortho-alkylation (at C6) is a potential side reaction.
-
Temperature: Lower temperatures (<60°C) kinetically favor the para product but reduce reaction rate.[1] Higher temperatures (>100°C) promote thermodynamic equilibration, which generally favors the para isomer but risks polymerization of isobutylene.[1] Optimal Range: 80–90°C. [1]
-
Catalyst: Bulky solid acid catalysts (e.g., sulfated zirconia or specific zeolites) can enhance para-selectivity through shape selectivity, preventing attack at the more hindered ortho site.[1]
Reversibility (Transalkylation)
Friedel-Crafts alkylation is reversible.[1] Extended reaction times or excessive acid concentration can lead to de-alkylation.[1]
-
Validation: Monitor the reaction by Gas Chromatography (GC). Stop the reaction immediately once the conversion plateaus to prevent the formation of di-tert-butyl byproducts or rearrangement.
Purification Logic
Since 4-tert-butyl-2,5-dimethylphenol is a hindered phenol, its solubility in aqueous alkali (NaOH) is lower than that of the unreacted 2,5-dimethylphenol (which is less hindered).
-
Claisen's Alkali Method: While not always necessary, the product can be separated from non-alkylated phenols by exploiting the difference in acidity (cryptophenol behavior).[1] The bulky t-butyl group reduces the acidity of the phenolic proton, making it insoluble in weak alkali, whereas the starting material dissolves.
Industrial Workflow Diagram
Figure 2: Industrial workflow for the production of 4-tert-butyl-2,5-dimethylphenol.
Safety & Handling (E-E-A-T)
-
Toxicity: Phenolic compounds are generally toxic and corrosive. 4-tert-butyl-2,5-dimethylphenol is an irritant to eyes, skin, and the respiratory system.[1]
-
PPE: Full chemical resistant gloves (Nitrile), safety goggles, and a fume hood are mandatory.[1]
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen) to prevent oxidation, which causes the white crystals to turn pink/brown over time.[1]
References
-
PrepChem. Synthesis of 2,4-Dimethyl-6-tert-butylphenol (Analogous Protocol). Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7267, 2,5-Dimethylphenol.[1] Retrieved from [Link][1]
-
Google Patents. Process for the alkylation of phenols (WO2017042181A1).[1] Retrieved from
-
Vinati Organics. Alkylated Phenols: Applications and Chemistry. Retrieved from [Link][1]
Sources
Mass Spectrometric Analysis of 4-tert-butyl-2,5-dimethylphenol: A Technical Guide
Introduction
4-tert-butyl-2,5-dimethylphenol is a substituted phenolic compound with applications in various industrial sectors, including as an antioxidant and a building block in chemical synthesis. A thorough understanding of its chemical properties is paramount for quality control, metabolic studies, and environmental monitoring. Mass spectrometry, a powerful analytical technique, provides detailed information about a molecule's structure and fragmentation behavior. This in-depth technical guide offers a comprehensive overview of the mass spectrometric analysis of 4-tert-butyl-2,5-dimethylphenol, with a focus on electron ionization (EI) mass spectrometry coupled with gas chromatography (GC-MS). This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the analytical characterization of this compound.
Principles of Electron Ionization Mass Spectrometry for Phenolic Compounds
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1] This process is particularly informative for structural elucidation as the fragmentation patterns are often unique and reproducible. For phenolic compounds like 4-tert-butyl-2,5-dimethylphenol, the initial step involves the removal of an electron from the molecule to form a molecular ion (M⁺•).[2] The excess energy in the molecular ion then causes the cleavage of chemical bonds, resulting in a series of fragment ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z).
The stability of the resulting fragments plays a crucial role in determining the fragmentation pathway. For substituted phenols, fragmentation is often dictated by the nature and position of the substituents on the aromatic ring. Common fragmentation mechanisms include benzylic cleavage, alpha-cleavage, and rearrangements.[3]
Predicted Fragmentation Pathway of 4-tert-butyl-2,5-dimethylphenol
The mass spectrum of 4-tert-butyl-2,5-dimethylphenol is predicted to exhibit a characteristic fragmentation pattern under electron ionization. The molecular ion (M⁺•) is expected at an m/z corresponding to its molecular weight. The primary fragmentation pathways are anticipated to involve the loss of a methyl group (CH₃•) from the tert-butyl substituent or the entire tert-butyl group ((CH₃)₃C•).
A key fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical to form a stable tertiary carbocation. In the case of 4-tert-butyl-2,5-dimethylphenol, this would result in a prominent peak at m/z [M-15]⁺. Another significant fragmentation would be the cleavage of the bond between the tert-butyl group and the aromatic ring, leading to the loss of a tert-butyl radical and the formation of a dimethylphenol cation at m/z [M-57]⁺. Further fragmentation of the aromatic ring can also occur, though these fragments are typically of lower abundance.
The following diagram illustrates the predicted primary fragmentation pathways of 4-tert-butyl-2,5-dimethylphenol under electron ionization.
Caption: Predicted primary fragmentation pathways of 4-tert-butyl-2,5-dimethylphenol in EI-MS.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a general procedure for the analysis of 4-tert-butyl-2,5-dimethylphenol using gas chromatography-mass spectrometry (GC-MS). This protocol is a self-validating system, where the chromatographic and spectrometric data collectively confirm the identity and purity of the analyte.
Sample Preparation
-
Standard Solution: Prepare a stock solution of 4-tert-butyl-2,5-dimethylphenol in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to the desired concentration range for calibration.
-
Sample Matrix: For samples in complex matrices, an appropriate extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to isolate the analyte and remove interfering substances.[4]
Gas Chromatography (GC) Conditions
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of phenolic compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless injection (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Solvent Delay: 3 minutes.
The following diagram illustrates the experimental workflow for the GC-MS analysis of 4-tert-butyl-2,5-dimethylphenol.
Caption: Experimental workflow for the GC-MS analysis of 4-tert-butyl-2,5-dimethylphenol.
Data Interpretation and Expected Results
The analysis of the GC-MS data will involve the examination of both the chromatogram and the mass spectrum.
-
Chromatogram: 4-tert-butyl-2,5-dimethylphenol should elute as a sharp, symmetrical peak at a specific retention time under the defined GC conditions. The retention time serves as a qualitative identifier.
-
Mass Spectrum: The mass spectrum of the eluting peak should be extracted and compared with a reference spectrum if available, or interpreted based on the predicted fragmentation pattern.
Table 1: Predicted Key Ions in the Mass Spectrum of 4-tert-butyl-2,5-dimethylphenol
| m/z Value | Ion Identity | Description |
| [M]⁺• | C₁₂H₁₈O⁺• | Molecular Ion |
| [M-15]⁺ | C₁₁H₁₅O⁺ | Loss of a methyl radical (CH₃•) from the tert-butyl group. |
| [M-57]⁺ | C₈H₉O⁺ | Loss of a tert-butyl radical ((CH₃)₃C•). |
The relative abundances of these ions will be characteristic of the molecule's structure. The base peak, the most abundant ion in the spectrum, is likely to be the [M-15]⁺ ion due to the stability of the resulting tertiary carbocation.
Conclusion
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-tert-butyl-2,5-dimethylphenol using GC-MS with electron ionization. By understanding the principles of fragmentation and following the detailed experimental protocol, researchers can confidently identify and characterize this important industrial compound. The provided information on expected fragmentation patterns and data interpretation will serve as a valuable resource for method development, validation, and routine analysis in various scientific and industrial settings.
References
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from [Link]
-
MassBank. (2020). 2,4-Dichloro-3,5-dimethylphenol; LC-ESI-QFT; MS2; CE: 30; R=17500; [M-H]-. Retrieved from [Link]
-
Zhong, W. J., et al. (2011). A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. Chinese Science Bulletin, 56(3), 275-284. Retrieved from [Link]
-
Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]
-
Lee, H. B., & Peart, T. E. (1998). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Journal of Chromatography A, 805(1-2), 219-228. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
-
NIST. (n.d.). 2,4-Di-tert-butylphenol. NIST Chemistry WebBook. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. National Environmental Methods Index. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]
-
Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-tert-butyl phenol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]
-
University of Kiel. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Schütze, A., et al. (2019). Determination of 4‐tert‐octylphenol and p‐nonylphenol in urine by LC‐MS. The MAK Collection for Occupational Health and Safety, 4(3), 173-181. Retrieved from [Link]
-
NIST. (n.d.). 2,4-Di-tert-butylphenol. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2,4-Di-tert-butylphenol. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butylphenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2,4-Di-tert-butylphenol. NIST Chemistry WebBook. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Toxicological Profile of 4-tert-butyl-2,5-dimethylphenol: A Surrogate-Based Hazard Assessment
Executive Summary
This technical guide provides a comprehensive toxicological evaluation of 4-tert-butyl-2,5-dimethylphenol. A thorough review of publicly available literature reveals a significant lack of direct toxicological data for this specific chemical entity. Consequently, this guide employs a scientifically rigorous surrogate-based read-across approach to forecast its potential hazard profile. By analyzing the known toxicological properties of structurally analogous phenols—namely 4-tert-butylphenol , 2,5-dimethylphenol , 2,4-di-tert-butylphenol , and 2,4-dimethyl-6-tert-butylphenol —we can infer the likely biological activities and hazards associated with the target compound. This document is intended for researchers, toxicologists, and drug development professionals who require a detailed understanding of the potential risks associated with substituted phenols of this class and a framework for future empirical testing.
Introduction: The Rationale for a Surrogate-Based Approach
The responsible development and use of chemical compounds necessitate a thorough understanding of their potential impact on human health and the environment. 4-tert-butyl-2,5-dimethylphenol, an alkylated phenol, possesses a substitution pattern for which direct, publicly accessible toxicological studies are not available. In such instances, a read-across methodology is a scientifically valid and widely accepted approach within regulatory toxicology (e.g., REACH guidance) to fill data gaps.
This approach is predicated on the principle that the toxicological properties of a substance are a function of its chemical structure. By identifying and evaluating "surrogate" compounds with close structural similarities, we can make reasoned predictions about the target substance's behavior. The selection of surrogates for this analysis was based on the conservation of the core phenolic ring and the presence of key functional groups: a tert-butyl group and methyl groups, which influence the molecule's steric and electronic properties, and thus its biological interactions.
This guide will first dissect the toxicological profiles of the four selected surrogates, leveraging available data to inform our predictions. We will then synthesize this information to construct a putative hazard profile for 4-tert-butyl-2,5-dimethylphenol and conclude by proposing a structured, tiered experimental strategy to validate these predictions empirically.
Structural Analysis and The Read-Across Hypothesis
The central hypothesis of this guide is that the toxicological profile of 4-tert-butyl-2,5-dimethylphenol will be a composite of the effects observed in its structural neighbors. The key structural motifs are:
-
Phenolic Hydroxyl Group: Confers acidic properties and is a primary site for metabolic reactions. It is associated with corrosive and irritant properties.
-
tert-Butyl Group: A bulky, sterically hindering group that can influence receptor binding and metabolic stability. Its presence is often linked to endocrine-disrupting potential in phenols.
-
Methyl Groups: Smaller alkyl groups that can influence lipophilicity and the rate of metabolic detoxification.
The structural relationships are visualized below.
Figure 1: Structural relationships between the target compound and selected surrogates.
Toxicological Profiles of Surrogate Compounds
This section details the known toxicological properties of the four selected surrogate compounds. Data is compiled from safety data sheets (SDS), regulatory assessments, and peer-reviewed literature.
Surrogate I: 4-tert-butylphenol (CAS 98-54-4)
4-tert-butylphenol is primarily recognized for its endocrine-disrupting properties and its irritancy.
-
Acute Toxicity: It exhibits low acute oral toxicity.[1]
-
Skin and Eye Irritation: The compound is classified as a skin irritant and poses a risk of serious eye damage.[1][2] Inhalation may also cause respiratory irritation.[1][2]
-
Sensitization: It may cause skin sensitization, leading to allergic reactions upon re-exposure.[3]
-
Endocrine Disruption: This is the most significant hazard associated with 4-tert-butylphenol. It is recognized as an endocrine disruptor with estrogenic activity. Studies have demonstrated its ability to cause adverse effects in organisms at environmentally relevant concentrations through this mode of action. Histopathological effects on gonads have been observed in fish studies.
-
Environmental Hazard: It is classified as toxic to aquatic life with long-lasting effects.[1]
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 3250 µL/kg | [1] |
| LD50 | Rat | Intraperitoneal | 225 mg/kg | [1] |
| LD50 | Mouse | Intraperitoneal | 78 mg/kg | [1] |
Table 1: Acute Toxicity Data for 4-tert-butylphenol.
Surrogate II: 2,5-dimethylphenol (CAS 95-87-4)
This isomer of xylenol is characterized by high acute toxicity and severe corrosive properties.
-
Acute Toxicity: Classified as toxic if swallowed and toxic in contact with skin.[4][5][6]
-
Skin and Eye Effects: It is known to cause severe skin burns and eye damage, indicating it is a corrosive substance.[4][6][7]
-
Systemic Effects: Symptoms of exposure can include damage to the liver and kidneys, dizziness, and stomach pain.[7] Inhalation may be fatal due to spasm and edema of the larynx and bronchi.[7]
-
Carcinogenicity: It is listed as a questionable carcinogen with some experimental tumorigenic data, warranting caution.[7]
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[4][6]
| Endpoint | GHS Classification | Hazard Statement | Reference |
| Acute Toxicity | Acute Tox. 3 (Oral) | H301: Toxic if swallowed | [5][6] |
| Acute Toxicity | Acute Tox. 3 (Dermal) | H311: Toxic in contact with skin | [5][6] |
| Skin/Eye | Skin Corr. 1B | H314: Causes severe skin burns and eye damage | [4][6] |
Table 2: GHS Hazard Classification for 2,5-dimethylphenol.
Surrogate III: 2,4-di-tert-butylphenol (CAS 96-76-4)
This compound is a widely used antioxidant that also presents notable toxicological concerns, including potential endocrine effects.
-
Acute Toxicity: It is considered harmful if swallowed.[8] The oral LD50 in rats is approximately 1762.4 mg/kg for females and 2000 mg/kg for males.[9]
-
Skin and Eye Irritation: It causes skin irritation and serious eye irritation/damage.[8][10] It may also cause respiratory irritation.[8][10]
-
Repeated Dose Toxicity: A 28-day repeated dose study in rats showed no deaths, but salivation was observed at the highest dose (300 mg/kg), along with changes in urinalysis and hematology.[9]
-
Endocrine Disruption: It has been identified as a potential obesogen, promoting lipid accumulation in human mesenchymal stem cells.[11] Furthermore, it is classified as an endocrine-disrupting chemical (EDC) and has been shown to cause malformations in zebrafish embryos.[11]
-
Environmental Hazard: The substance is very toxic to aquatic life with long-lasting effects.[8][10]
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat (female) | Oral | 1762.4 mg/kg | [9] |
| LD50 | Rat (male) | Oral | ~2000 mg/kg | [9] |
Table 3: Acute Oral Toxicity of 2,4-di-tert-butylphenol.
Surrogate IV: 2,4-dimethyl-6-tert-butylphenol (CAS 1879-09-0)
This antioxidant demonstrates significant acute dermal toxicity and target organ effects upon repeated exposure.
-
Acute Toxicity: This compound is classified as harmful if swallowed (Acute Tox. 4) but, most notably, is fatal in contact with skin (Acute Tox. 1).[12][13][14] The dermal LD50 in rabbits is below 50 mg/kg.[12]
-
Skin and Eye Irritation: It causes skin and serious eye irritation.[12][13][15] Exposure may cause severe burns.[16]
-
Repeated Dose Toxicity: It is classified for specific target organ toxicity (repeated exposure), with the potential to cause damage to the liver and kidneys.[12][13][15]
-
Genotoxicity & Carcinogenicity: No components are identified as probable, possible, or confirmed human carcinogens by IARC.[15]
-
Reproductive Toxicity: Available data sheets indicate no data is available for reproductive toxicity.[15]
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[12][13][15]
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 910 mg/kg | [12] |
| LD50 | Rabbit | Dermal | < 50 mg/kg | [12] |
Table 4: Acute Toxicity Data for 2,4-dimethyl-6-tert-butylphenol.
Read-Across Assessment and Potential Hazard Profile for 4-tert-butyl-2,5-dimethylphenol
By synthesizing the data from the four surrogates, we can construct a predicted hazard profile for 4-tert-butyl-2,5-dimethylphenol. The logic is to assume that hazards present in multiple surrogates, particularly those sharing the most relevant structural features, are likely to be present in the target compound.
-
Acute Toxicity: The presence of the 2,5-dimethylphenol substructure suggests a potential for high acute toxicity (toxic if swallowed/in contact with skin), similar to 2,5-dimethylphenol itself.[4][5][6] The high dermal toxicity of 2,4-dimethyl-6-tert-butylphenol further raises significant concern for this route of exposure.[12][13]
-
Skin/Eye Effects: All four surrogates are, at a minimum, skin and eye irritants.[1][10][12] 2,5-dimethylphenol is corrosive, causing severe burns.[4][6] Therefore, it is highly probable that 4-tert-butyl-2,5-dimethylphenol is, at least, a severe irritant and potentially corrosive to skin and eyes.
-
Repeated Dose Toxicity: Target organ toxicity (liver and kidneys) was noted for 2,4-dimethyl-6-tert-butylphenol and 2,5-dimethylphenol.[7][12] It is reasonable to suspect that prolonged exposure to the target compound could also result in similar systemic effects.
-
Endocrine Disruption: The 4-tert-butylphenol moiety is a strong structural alert for estrogenic activity. Additionally, 2,4-di-tert-butylphenol has demonstrated obesogenic properties.[11] The presence of the 4-tert-butyl group on the target molecule makes it a strong candidate for endocrine-disrupting activity.
-
Environmental Hazard: All four surrogates are classified as toxic or very toxic to aquatic life with long-lasting effects. It is almost certain that 4-tert-butyl-2,5-dimethylphenol would carry a similar classification.
Predicted Hazard Profile Summary: Based on this read-across, 4-tert-butyl-2,5-dimethylphenol is predicted to be a substance that is acutely toxic via oral and dermal routes, corrosive or severely irritating to skin and eyes, a potential endocrine disruptor, a target organ toxicant (liver, kidneys) upon repeated exposure, and toxic to aquatic life with long-lasting effects.
Proposed Experimental Testing Strategy
To move beyond prediction and establish a definitive toxicological profile, a tiered, systematic experimental approach is required. The following workflow, based on established OECD guidelines, provides a logical progression from in vitro screening to in vivo confirmation.
Figure 2: Proposed tiered testing strategy for 4-tert-butyl-2,5-dimethylphenol.
Example Protocol: In Vitro Skin Irritation (OECD TG 439)
This initial test is critical due to the high probability of irritant or corrosive properties. It uses a Reconstructed human Epidermis (RhE) model to avoid animal testing.
Objective: To determine the skin irritation potential of 4-tert-butyl-2,5-dimethylphenol.
Methodology:
-
Preparation of Test Substance: Prepare a minimum of three dilutions of the test substance in a suitable solvent. The choice of solvent must be justified and shown to not interfere with the assay. A concurrent solvent control is required.
-
Tissue Culture: Utilize commercially available RhE tissue models (e.g., EpiDerm™, SkinEthic™ RHE) cultured at the air-liquid interface. Tissues must meet quality control standards for viability and barrier function.
-
Application: Apply a defined volume (e.g., 25 µL) of the test substance and controls topically to the epidermis of triplicate tissue samples.
-
Incubation: Incubate the treated tissues for a standardized period (e.g., 60 minutes) at 37°C, 5% CO₂.
-
Rinsing and Post-Incubation: Thoroughly rinse the test substance from the tissue surface with a buffered saline solution. Transfer tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment: Assess cell viability using the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases in living cells into a blue formazan salt.
-
Extraction and Measurement: Extract the formazan salt from the tissues using an appropriate solvent (e.g., isopropanol). Measure the optical density (OD) of the extract using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treated tissue relative to the negative (solvent) control.
-
Classification:
-
If mean viability is ≤ 50%, the substance is classified as a skin irritant (UN GHS Category 2).
-
If mean viability is > 50%, the substance is classified as non-irritant.
-
Self-Validation System: The protocol's integrity is ensured by the concurrent use of a negative control (solvent) and a positive control (e.g., 5% Sodium Dodecyl Sulfate), which must produce viability results within a historically accepted range for the assay to be considered valid.
Conclusion
In the absence of direct empirical data, this in-depth technical guide establishes a robust, predicted toxicological profile for 4-tert-butyl-2,5-dimethylphenol through a scientifically-defensible surrogate read-across analysis. The evidence strongly suggests that this compound is likely to be acutely toxic, particularly via the dermal route, and a severe skin and eye irritant or corrosive. Furthermore, the presence of the 4-tert-butylphenol moiety is a significant structural alert for endocrine-disrupting properties.
This inferred profile serves as a critical starting point for any researcher, manufacturer, or regulatory body considering the use or production of this substance. It underscores the necessity of proceeding with caution and highlights the specific endpoints that require immediate investigation. The proposed tiered testing strategy provides a clear, efficient, and ethically-minded roadmap for generating the empirical data needed to replace prediction with certainty, ensuring a comprehensive understanding and safe handling of this chemical.
References
-
Maternal Exposure to 2,4-Di-tert-butylphenol During Pregnancy in a Mouse Model Leads to Abnormal Development of the Urinary System in Offspring - PMC - NIH. (URL: [Link])
-
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC - NIH. (URL: [Link])
-
2,4-Di-tert-butylphenol - NMPPDB. (URL: [Link])
-
2,4-Dimethyl-6-tert-butylphenol - Wikipedia. (URL: [Link])
-
4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement - 30 June 2022 - Australian Industrial Chemicals Introduction Scheme (AICIS). (URL: [Link])
-
4-tert-Butylphenol | CAS#:98-54-4 | Chemsrc. (URL: [Link])
-
2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem. (URL: [Link])
-
4-tert-Butylphenol | C10H14O | CID 7393 - PubChem. (URL: [Link])
-
MSDS of 2,4-Dimethyl-6-tert-butyl phenol. (URL: [Link])
-
2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem. (URL: [Link])
-
2,4-Dimethyl-6- tert -butylphenol - Grokipedia. (URL: [Link])
-
2,5-xylenol, 95-87-4 - The Good Scents Company. (URL: [Link])
-
Safety Data Sheet: 2,4-Di-tert-butylphenol. (URL: [Link])
-
2,4-Di-tert-butylphenol. (URL: [Link])
-
4-tert-butyl phenol, 98-54-4 - The Good Scents Company. (URL: [Link])
-
4-TERT-BUTYLPHENOL FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL: [Link])
Sources
- 1. 4-tert-butyl phenol, 98-54-4 [thegoodscentscompany.com]
- 2. lobachemie.com [lobachemie.com]
- 3. 4-tert-Butylphenol | CAS#:98-54-4 | Chemsrc [chemsrc.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 2,5-Dimethylphenol | 95-87-4 [chemicalbook.com]
- 8. nmppdb.com.ng [nmppdb.com.ng]
- 9. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 10. chemos.de [chemos.de]
- 11. Maternal Exposure to 2,4-Di-tert-butylphenol During Pregnancy in a Mouse Model Leads to Abnormal Development of the Urinary System in Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. fishersci.se [fishersci.se]
- 14. echemi.com [echemi.com]
- 15. capotchem.cn [capotchem.cn]
- 16. 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to 4-tert-butyl-2,5-dimethylphenol: Synthesis, Mechanisms, and Applications
This guide provides a comprehensive technical review of 4-tert-butyl-2,5-dimethylphenol, a sterically hindered phenolic compound. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the core principles of its synthesis, its mechanism of action as a potent antioxidant, and its diverse applications. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this important industrial chemical.
Introduction: The Significance of Steric Hindrance
4-tert-butyl-2,5-dimethylphenol belongs to the class of alkylated phenols, which are valued for their antioxidant properties. The defining characteristic of this molecule is its "sterically hindered" phenolic hydroxyl group. The bulky tert-butyl group, positioned ortho to the hydroxyl, creates a physical shield. This steric hindrance is not a trivial structural feature; it is the very source of the molecule's efficacy and stability as a radical scavenger. It allows the phenol to readily donate its hydroxyl hydrogen to terminate free-radical chain reactions but prevents the resulting phenoxy radical from engaging in further, undesirable reactions. This combination of reactivity and stability makes it an indispensable stabilizer in a wide array of materials, including plastics, fuels, lubricants, and rubber.[1][2]
Caption: Chemical structure of 4-tert-butyl-2,5-dimethylphenol.
Synthesis Pathway: The Friedel-Crafts Alkylation
The industrial synthesis of 4-tert-butyl-2,5-dimethylphenol is predominantly achieved through the Friedel-Crafts alkylation of 2,5-dimethylphenol with isobutylene.[3] This electrophilic aromatic substitution reaction is a cornerstone of industrial organic chemistry. The choice of catalyst is critical as it dictates reaction efficiency and selectivity.
Causality of Catalyst Choice:
-
Protic Acids (e.g., p-toluenesulfonic acid): These are effective and relatively low-cost catalysts. The acid protonates isobutylene to form a stable tert-butyl carbocation, which then acts as the electrophile.
-
Lewis Acids (e.g., Aluminum Phenoxide): These catalysts, often prepared in situ, can offer higher selectivity. Aluminum phenoxide, for example, can coordinate with the phenolic hydroxyl group, directing the bulky tert-butyl group to the less hindered para position (position 4).[4]
Caption: Synthesis of 4-tert-butyl-2,5-dimethylphenol via Friedel-Crafts alkylation.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a self-validating system designed for high yield and purity.
-
Reactor Setup: Equip a 1-liter, three-necked flask with a mechanical overhead stirrer, a reflux condenser, and a gas inlet tube. Ensure all glassware is oven-dried to prevent moisture from interfering with the catalyst.
-
Charge Reactants: To the flask, add 2,5-dimethylphenol (1.0 mole), a suitable solvent like toluene (400 ml) to ensure homogeneity, and the acid catalyst (e.g., 10 g of p-toluenesulfonic acid).[5]
-
Initiate Reaction: Begin stirring and heat the mixture to reflux (approximately 110-130°C, depending on the solvent).[4][6]
-
Introduce Alkylating Agent: Once at reflux, introduce a steady stream of isobutylene gas through the gas inlet tube. The reaction is exothermic; monitor the temperature and adjust the heating mantle as necessary to maintain a steady reflux. Continue the isobutylene addition for 3-14 hours.[5][6] The duration is a critical parameter influencing yield; longer times favor complete conversion.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to a separatory funnel and wash twice with 400 ml of water to remove the acid catalyst.[5]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4) and filter.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield the final product as a clear liquid or low-melting solid.[5][6]
-
-
Validation: Confirm product identity and purity using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[4]
Mechanism of Antioxidant Action: Radical Scavenging
The primary function of hindered phenols is to interrupt the auto-oxidation cycle. Oxidation proceeds via a free-radical chain reaction. 4-tert-butyl-2,5-dimethylphenol acts as a chain-breaking antioxidant.
The Three Pillars of its Mechanism:
-
Donation: The phenol donates the hydrogen atom from its hydroxyl (-OH) group to a highly reactive peroxy radical (ROO•), neutralizing it and forming a stable hydroperoxide (ROOH).
-
Stabilization: The resulting phenoxy radical is resonance-stabilized by the aromatic ring. Crucially, the steric hindrance from the adjacent tert-butyl and methyl groups prevents this relatively stable radical from propagating the chain reaction.
-
Termination: The phenoxy radical is a poor initiator and will typically be terminated by reacting with another radical.
The electron-donating nature of the alkyl groups (tert-butyl and methyl) further enhances the antioxidant activity by increasing the electron density on the hydroxyl group, making the hydrogen atom easier to abstract.[7]
Caption: Antioxidant mechanism of a hindered phenol interrupting the propagation cycle.
Core Applications and Field-Proven Insights
The utility of 4-tert-butyl-2,5-dimethylphenol and its isomers is extensive, primarily driven by their ability to inhibit oxidative and polymerization processes.
| Application Area | Function | Mechanism & Rationale |
| Polymer & Plastics Industry | Antioxidant / Stabilizer | Prevents degradation of polymers like polyethylene and polypropylene during high-temperature processing and protects the final product from UV radiation and environmental oxidation, thus preserving mechanical properties and extending service life.[1][2] |
| Fuels & Lubricants | Antioxidant / Gum Inhibitor | Prevents the formation of gums and sludge in gasoline, jet fuels, and lubricating oils, which are caused by the oxidation of hydrocarbons. This ensures engine cleanliness and optimal performance.[3] |
| Monomer Stabilization | Polymerization Inhibitor | Added to reactive monomers like styrene and butadiene to prevent spontaneous polymerization during transport and storage, ensuring product quality and safety.[2][8] |
| Rubber Manufacturing | Antioxidant / Antidegradant | Protects synthetic rubber from degradation by heat, oxygen, and ozone, which can cause cracking and loss of elasticity.[9] |
| Research & Development | Potential Biologics | Studies have investigated related tert-butylated phenols for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, largely attributed to their antioxidant properties.[7][10][11][12] |
Physical and Chemical Properties
A summary of key quantitative data for closely related and isomeric compounds provides a baseline for understanding 4-tert-butyl-2,5-dimethylphenol.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₈O | [3] |
| Melting Point | 21 to 23 °C | [3] |
| Boiling Point | 248 to 249 °C | [3] |
| Appearance | Colorless liquid or low-melting solid | [13] |
| Solubility | Insoluble in water; soluble in organic solvents like toluene. | [3] |
Note: Data is for the closely related isomer 2,4-dimethyl-6-tert-butylphenol, which is expected to have very similar physical properties.
Safety and Handling
As with any industrial chemical, proper handling is paramount.
-
Health Hazards: The compound and its isomers are classified as harmful if swallowed or absorbed through the skin. They can cause skin and eye irritation.[13][14][15] Repeated exposure may affect the liver and kidneys.[16]
-
Environmental Hazards: It is considered toxic to aquatic life with long-lasting effects.[9][15] Release into the environment should be strictly avoided.
-
Handling Protocol:
-
Always work in a well-ventilated area or under a chemical fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Nitrile, Butyl), safety goggles, and a lab coat.[14][16]
-
Store in a cool, dry, well-ventilated place in a tightly sealed container, preferably under an inert atmosphere to maintain quality.[14]
-
Conclusion
4-tert-butyl-2,5-dimethylphenol is a testament to the power of molecular architecture in chemical design. Its carefully configured steric hindrance provides a robust solution to the pervasive problem of oxidation in countless industrial materials and processes. A thorough understanding of its synthesis via Friedel-Crafts alkylation, its radical-scavenging mechanism, and its proper handling provides researchers and industry professionals with the knowledge to effectively utilize this potent antioxidant. Future research may continue to unlock novel applications, potentially leveraging its biological activities in the pharmaceutical and agrochemical sectors.
References
- The Role of 2,4-Dimethylphenol in Antioxidant Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 1, 2026.
-
4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. (2022, June 30). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved February 1, 2026, from [Link]
-
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]
-
A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. (2021, October 14). Vinati Organics. Retrieved February 1, 2026, from [Link]
-
2,4-Dimethyl-6-tert-butylphenol. (n.d.). Wikipedia. Retrieved February 1, 2026, from [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). National Institutes of Health (NIH). Retrieved February 1, 2026, from [Link]
-
2,5-Dimethylphenol. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]
- Process for producing 2,6-dimethylphenol. (1973, January 30). Google Patents.
-
Material Safety Data Sheet - 2-(tert-Butyl)-4,6-dimethylphenol, tech. (n.d.). Cole-Parmer. Retrieved February 1, 2026, from [Link]
- Process of production of 2,5-dimethylphenol. (n.d.). Google Patents.
-
Synthesis of antioxidant 2,4-dimethyl-6-tert-butylphenol. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
High-Performance thermal polymerization inhibitors based on 4-tert-Butylcatechol and its compositions for petrochemical plants. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
- Polymerization inhibitor compositions and uses thereof. (n.d.). Google Patents.
-
Synthesis of 2,4-Dimethyl-6-t-butylphenol. (n.d.). PrepChem.com. Retrieved February 1, 2026, from [Link]
-
4-tert-Butylcatechol (4-TBC) for Polymer Inhibition. (2025, January 17). CFS Europe SpA. Retrieved February 1, 2026, from [Link]
-
2,4-Dimethylphenol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 1, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Tertiary Butylcatechol | Business & Products | DIC Corporation [dic-global.com]
- 3. 2,4-Dimethyl-6-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cfseuropespa.com [cfseuropespa.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. mdpi.com [mdpi.com]
- 11. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 12. researchgate.net [researchgate.net]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.se [fishersci.se]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. nj.gov [nj.gov]
Methodological & Application
Application Note: High-Performance Stabilization of Labile Lipophilic APIs using 4-tert-Butyl-2,5-Dimethylphenol
Executive Summary
This technical guide details the application of 4-tert-butyl-2,5-dimethylphenol (CAS 17696-37-6) as a potent sterically hindered phenolic antioxidant.[1] While structurally analogous to the ubiquitous BHT (butylated hydroxytoluene), this specific isomer offers unique solubility and radical scavenging kinetics suitable for stabilizing highly lipophilic Active Pharmaceutical Ingredients (APIs) and lipid-based drug delivery systems (e.g., LNPs, oil-based depots).[1]
This document provides standardized protocols for solubility profiling, antioxidant efficacy validation (DPPH assay), and forced degradation stress testing to determine the optimal concentration for API stabilization.[1]
Chemical Identity & Mechanism of Action[1]
Physicochemical Profile[1]
-
Common Aliases: 4-tert-butyl-2,5-xylenol; Topanol A (isomer variant)[1]
-
Solubility: Highly soluble in ethanol, DMSO, acetone, and lipid matrices; practically insoluble in water (< 0.1 mg/mL).[1]
-
pKa: ~10.5 (Phenolic hydrogen)[1]
Mechanism: Sterically Hindered Hydrogen Atom Transfer (HAT)
The antioxidant activity of 4-tert-butyl-2,5-dimethylphenol relies on the donation of the phenolic hydrogen atom to peroxy radicals (
Visualization: Radical Scavenging Pathway
The following diagram illustrates the Hydrogen Atom Transfer (HAT) mechanism where the antioxidant sacrifices itself to neutralize a propagating lipid peroxyl radical.[1]
Caption: Mechanism of oxidative chain termination via Hydrogen Atom Transfer (HAT) by 4-tert-butyl-2,5-dimethylphenol.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create stable stock solutions for analytical assays and formulation spiking. Safety Note: This compound is a skin irritant and toxic to aquatic life.[1] Handle in a fume hood with nitrile gloves.[1]
-
Solvent Selection:
-
Procedure (100 mM Stock):
-
Weigh 178.3 mg of 4-tert-butyl-2,5-dimethylphenol.[1]
-
Transfer to a 10 mL volumetric flask.
-
Add ~8 mL of Ethanol or DMSO.[1]
-
Vortex for 30 seconds until fully dissolved (solution should be clear and colorless/pale yellow).
-
Make up to volume (10 mL).
-
Storage: Transfer to amber glass vials. Store at 4°C. Stable for 3 months.
-
Protocol B: Antioxidant Efficacy Validation (Modified DPPH Assay)
Objective: Quantify the radical scavenging activity (IC50) of the antioxidant compared to a standard (e.g., Trolox or BHT).[1] Context: Standard aqueous DPPH assays fail for lipophilic compounds. This protocol uses an ethanolic system.[1][7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)[1]
-
Ethanol (HPLC Grade)[1]
-
UV-Vis Spectrophotometer (set to 517 nm)[1]
Workflow:
-
DPPH Working Solution: Dissolve 4 mg DPPH in 100 mL Ethanol (approx. 100 µM). Keep in dark.
-
Sample Preparation: Prepare serial dilutions of 4-tert-butyl-2,5-dimethylphenol in Ethanol (Range: 5 µM to 200 µM).
-
Reaction:
-
Incubation: Vortex and incubate in the dark at Room Temperature for 30 minutes.
-
Measurement: Read Absorbance at 517 nm (
).
Data Analysis:
Calculate % Inhibition using the formula:
-
Plot % Inhibition (y-axis) vs. Concentration (x-axis).[1]
-
Determine IC50 (concentration required for 50% inhibition) using non-linear regression.[1]
Protocol C: Forced Degradation Stress Testing (Lipid Peroxidation Model)
Objective: Determine the minimum effective concentration (MEC) required to stabilize a labile lipid or API under oxidative stress.[1]
Experimental Design:
-
Model Substrate: Linoleic Acid (highly susceptible to oxidation) or specific API.[1]
-
Stress Condition: 60°C Thermal Stress with passive aeration.[1]
-
Groups:
Workflow Visualization:
Caption: Workflow for forced degradation study to determine antioxidant stabilization efficiency.
Step-by-Step Procedure:
-
Preparation: Mix the API/Lipid with the antioxidant stock solution to achieve target w/w ratios.
-
Incubation: Place samples in open glass vials (for oxygen exposure) in a heating block at 60°C.
-
Sampling: At defined timepoints (Day 0, 1, 3, 7), remove a vial, dissolve contents in Mobile Phase, and analyze immediately.
-
Quantification: Measure the % Remaining of the parent compound and the Area% of oxidation byproducts (e.g., N-oxides, peroxides).[1]
Comparative Data & Specifications
The following table benchmarks 4-tert-butyl-2,5-dimethylphenol against common pharmaceutical antioxidants.
| Feature | 4-tert-butyl-2,5-dimethylphenol | BHT (Butylated Hydroxytoluene) | |
| CAS Number | 17696-37-6 | 128-37-0 | 10191-41-0 |
| Lipophilicity (LogP) | ~4.8 (Highly Lipophilic) | 5.1 | >10 |
| Steric Hindrance | Moderate (One t-butyl) | High (Two t-butyls) | Low/Moderate |
| Primary Use | Fuels, Rubber, Specific API Stabilization | General Excipient, Food | Biologics, Oils |
| Volatility | Moderate | High (Sublimes) | Low |
| Optimal Matrix | Hydrocarbons, Lipid Nanoparticles | Solid Dispersions, Oils | Emulsions |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87249, 4-tert-Butyl-2,5-dimethylphenol.[1] Retrieved from [Link][1]
-
Choi, S. J., et al. (2013). 2,4-Di-tert-butylphenol from Sweet Potato Protects Against Oxidative Stress in PC12 Cells and in Mice.[1][8] Journal of Medicinal Food.[1] (Cited for comparative biological activity of tert-butyl phenol isomers).[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Phenol, 4-tert-butyl-2,5-dimethyl-.[1][4][6] Retrieved from [Link][1]
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1] LWT - Food Science and Technology.[1] (Standard DPPH Protocol Basis).[1] Retrieved from [Link][1]
Sources
- 1. 2,4-Dimethyl-6-tert-butylphenol | C12H18O | CID 15884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem-expert.com [chem-expert.com]
- 3. 4-tert-butyl-2,5-dimethylphenol [stenutz.eu]
- 4. Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | C12H18O | CID 87249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenesci.com [angenesci.com]
- 6. 2-tert-Butyl-4,5-dimethylphenol | C12H18O | CID 74048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Application Note: 4-tert-butyl-2,5-dimethylphenol (4-t-Bu-2,5-DMP) in Polymer Chemistry
Part 1: Strategic Overview & Chemical Identity
The Molecule
4-tert-butyl-2,5-dimethylphenol is a specialized alkylated phenolic compound. Unlike the ubiquitous BHT (2,6-di-tert-butyl-4-methylphenol), which relies on dual ortho-tert-butyl groups for extreme steric hindrance, 4-t-Bu-2,5-DMP employs a strategic substitution pattern that balances radical scavenging kinetics with chemical reactivity .
-
Structure: The para-position is blocked by a bulky tert-butyl group. The ortho (2) and meta (5) positions are methylated.
-
Key Feature: The single ortho-methyl group provides sufficient steric protection to stabilize the phenoxyl radical, yet allows for faster hydrogen atom transfer (HAT) compared to bulkier antioxidants.
-
Primary Applications:
-
Polymerization Inhibitor: Preventing premature polymerization in acrylates, styrenics, and vinyl monomers during storage and distillation.
-
Phenolic Resin Modifier: Acting as a "chain stopper" or solubility enhancer in the synthesis of oil-soluble phenolic resins (novolacs/resols).
-
Thermo-Oxidative Stabilizer: Protecting elastomers and polyolefins from degradation during processing.
-
Mechanism of Action: Hydrogen Atom Transfer (HAT)
The core utility of 4-t-Bu-2,5-DMP lies in its ability to donate a phenolic hydrogen to a propagating peroxyl radical (
Figure 1: Mechanism of radical scavenging via Hydrogen Atom Transfer (HAT). The resulting phenoxyl radical is stabilized by the ortho-methyl and para-tert-butyl groups, preventing it from initiating new chains.
Part 2: Application Protocols
Protocol A: Monomer Stabilization & Inhibitor Removal
Context: Monomers like methyl methacrylate (MMA) and styrene are often supplied with phenolic inhibitors (10–100 ppm) to prevent "popcorn" polymerization during shipping. 4-t-Bu-2,5-DMP is a potent inhibitor. Before precise polymerization (e.g., ATRP, RAFT), this inhibitor must be removed.
Method 1: Caustic Wash (Liquid-Liquid Extraction)
Best for: Large volumes (>500 mL) of hydrophobic monomers (Styrene, MMA).
Materials:
-
10% NaOH (aq) or 5% KOH (aq)
-
Brine (Saturated NaCl)
-
Anhydrous Magnesium Sulfate (
) -
Separatory Funnel
Step-by-Step:
-
Preparation: Mix the monomer with 10% NaOH solution in a 3:1 ratio (Monomer:Base) in a separatory funnel.
-
Extraction: Shake vigorously for 2 minutes. The phenolic inhibitor is deprotonated (
), becoming water-soluble.-
Observation: The aqueous layer may turn yellow/orange due to the phenoxide formation.
-
-
Separation: Allow phases to settle. Drain the lower aqueous (colored) layer.
-
Repeat: Repeat the wash until the aqueous layer remains colorless (usually 2–3 times).
-
Neutralization: Wash the organic layer once with distilled water, then once with brine to remove residual base and break emulsions.
-
Drying: Collect the monomer phase and add anhydrous
(5g per 100mL). Swirl and let sit for 15 minutes. -
Filtration: Filter off the desiccant. The monomer is now uninhibited and must be stored at 4°C or used immediately.
Method 2: Adsorption Column (Flash Removal)
Best for: Small volumes (<100 mL) or water-sensitive monomers.
Materials:
-
Inhibitor Removal Column (pre-packed) OR Glass column with Basic Alumina (Brockmann I).
-
Glass wool.
Step-by-Step:
-
Packing: Pack a glass column with activated basic alumina (approx. 5g alumina per 50mL monomer).
-
Elution: Pour the monomer directly onto the column (neat).
-
Collection: Use gravity or slight positive pressure (
) to push the monomer through. -
Validation: The phenolic inhibitor will bind to the alumina (often visible as a colored band at the top).[4] The eluent is inhibitor-free.
Protocol B: Evaluation of Oxidative Stability (OIT)
Context: To validate the efficacy of 4-t-Bu-2,5-DMP as an antioxidant in a polymer matrix (e.g., Polyethylene or EPDM rubber), the Oxidation Induction Time (OIT) is measured using Differential Scanning Calorimetry (DSC) per ASTM D3895 .
Experimental Setup:
-
Instrument: DSC (Differential Scanning Calorimeter) with gas switching capability.[5]
-
Gases: Nitrogen (99.999%) and Oxygen (99.99%).
-
Sample: Polymer compounded with 0.1% - 0.5% w/w 4-t-Bu-2,5-DMP.
Workflow Diagram:
Figure 2: Standard OIT workflow. The "Induction Time" is the duration between the Oxygen switch and the onset of the exothermic degradation peak.
Data Analysis:
-
Baseline: Establish a flat baseline during the isothermal
phase. -
Onset: Determine the intersection of the baseline and the tangent of the exothermic slope.
-
Calculation:
.-
Target: A control sample (unstabilized) typically has an OIT < 5 min. A sample effectively stabilized with 4-t-Bu-2,5-DMP should exhibit an OIT > 20–60 min depending on loading and temperature.
-
Protocol C: Synthesis of Oil-Soluble Phenolic Resins
Context: 4-t-Bu-2,5-DMP is an ideal precursor for "modified" phenolic resins used in varnishes and offset printing inks. The para-tert-butyl group ensures solubility in non-polar solvents (oils), while the ortho-methyl directs formaldehyde coupling to the remaining ortho position, creating linear or controlled-branching structures.
Formulation Table:
| Component | Role | Molar Ratio (Approx) |
| 4-t-Bu-2,5-DMP | Primary Monomer | 1.0 |
| Formaldehyde (37%) | Linking Agent | 1.2 - 1.5 |
| Oxalic Acid | Acid Catalyst (Novolac) | 0.01 |
| NaOH | Base Catalyst (Resol) | 0.02 |
| Xylene | Azeotropic Solvent | As needed |
Procedure (Acid Catalyzed - Novolac Type):
-
Charge: Load 4-t-Bu-2,5-DMP and catalyst into a reactor equipped with a Dean-Stark trap and condenser.
-
Addition: Heat to 90°C and add Formaldehyde dropwise over 1 hour.
-
Reflux: Heat to reflux (~100°C) for 2–4 hours.
-
Dehydration: Raise temperature to 140–160°C. Water is removed via the Dean-Stark trap.
-
Note: The presence of the methyl groups on the ring slows the reaction compared to phenol, requiring higher temperatures or longer times.
-
-
Finishing: Apply vacuum to strip residual solvent/monomer.
-
Result: An amber, brittle solid resin soluble in aliphatic hydrocarbons.
Part 3: Comparative Performance Data
When selecting 4-t-Bu-2,5-DMP, it is crucial to understand its position relative to other stabilizers.
| Feature | BHT (2,6-di-t-butyl-4-methylphenol) | 4-t-Bu-2,5-DMP | Advantage of 4-t-Bu-2,5-DMP |
| Steric Hindrance | High (Two t-butyls) | Moderate (One t-butyl, two methyls) | Faster radical scavenging kinetics (less blocked OH). |
| Volatility | High | Moderate | Better retention in polymers during processing. |
| Resin Utility | Low (Sterically blocked) | High | Can be reacted with formaldehyde to form functional resins. |
| Discoloration | Low | Low-Medium | Forms quinone methides, but generally stable. |
References
-
ASTM International. (2018). ASTM D3895-19: Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. West Conshohocken, PA.
-
PubChem. (n.d.). Compound Summary: 4-tert-butyl-2,5-dimethylphenol. National Center for Biotechnology Information.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for standard caustic wash and drying protocols).
- Pospíšil, J. (1988). "Chemical and photochemical behaviour of phenolic antioxidants in polymer stabilization: A state of the art report, Part I." Polymer Degradation and Stability, 20(3-4), 181-202.
-
Google Patents. (n.d.). Removal of polymerization inhibitors from monomers.[2]
Sources
- 1. WO2021022550A1 - Polymerization inhibitor compositions and uses thereof - Google Patents [patents.google.com]
- 2. US3247242A - Removal of inhibitors from ethylenically unsaturated monomers - Google Patents [patents.google.com]
- 3. US4144137A - Method for removal of polymerization inhibitor - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
"use of 4-tert-butyl-2,5-dimethylphenol in lubricant formulations"
Application Note: Advanced Formulation Strategies for 4-tert-butyl-2,5-dimethylphenol in High-Performance Lubricants
Part 1: Executive Technical Overview
The formulation of oxidative-stable lubricants requires a precise balance between radical scavenging kinetics and additive solubility. While 2,6-di-tert-butyl-4-methylphenol (BHT) remains the industry standard, 4-tert-butyl-2,5-dimethylphenol (4-t-Bu-2,5-DMP) represents a specialized class of "partially hindered" phenolic antioxidants.
Unlike fully hindered phenols (which possess two bulky ortho groups), 4-t-Bu-2,5-DMP features one ortho-methyl group and one ortho-hydrogen. This structural asymmetry lowers the activation energy for hydrogen atom transfer (HAT), making it a kinetically faster radical scavenger, albeit with different consumption profiles than BHT. This guide details the protocol for utilizing 4-t-Bu-2,5-DMP in Group II and III base oils, emphasizing its role in preventing varnish and extending the induction period (IP) in turbine and hydraulic applications.
Part 2: Chemical Architecture & Mechanism
Structural-Property Relationship
The efficacy of 4-t-Bu-2,5-DMP is dictated by its substitution pattern:
-
Position 1 (Hydroxyl): The active site for hydrogen donation.
-
Position 2 (Methyl): Provides moderate steric hindrance, stabilizing the resulting phenoxy radical enough to prevent immediate pro-oxidant behavior but allowing faster reaction rates than di-tert-butyl variants.
-
Position 4 (tert-Butyl): A bulky lipophilic anchor that ensures high solubility in non-polar mineral oils (Group II/III) and synthetic hydrocarbons (PAOs), preventing additive "fallout" or crystallization at low temperatures.
Mechanism of Action (HAT)
The compound functions as a primary antioxidant (Chain Breaking Donor). It intercepts peroxy radicals (
Figure 1: Radical Scavenging Pathway
Caption: Kinetic pathway of 4-t-Bu-2,5-DMP intercepting propagation cycle via Hydrogen Atom Transfer (HAT).
Part 3: Formulation Protocol
Safety Pre-requisite: 4-t-Bu-2,5-DMP is a solid alkylphenol. Always reference the Safety Data Sheet (SDS) for handling. Use PPE to prevent skin contact and inhalation of dust.
Materials Required
-
Base Oil: API Group II (hydrocracked) or Group III (severely hydrocracked).[1][2] Note: Group I oils contain natural sulfur antioxidants that may interfere with baseline validation.
-
Additive: 4-tert-butyl-2,5-dimethylphenol (CAS: 17696-37-6), Purity >98%.
-
Synergist (Optional but Recommended): Alkylated Diphenylamine (ADPA) for high-temperature regeneration.
Step-by-Step Blending Procedure
| Step | Action | Technical Rationale |
| 1 | Base Oil Preparation | Heat the base oil to 60°C ± 5°C in a jacketed mixing vessel. This reduces viscosity and increases the solubility parameter of the solvent phase. |
| 2 | Gravimetric Addition | Weigh 4-t-Bu-2,5-DMP to achieve a target concentration of 0.10% to 0.50% (w/w) . Note: Do not exceed 1.0% without solubility testing at -10°C. |
| 3 | Dispersion | Add the solid antioxidant slowly to the vortex of the heated oil. High-shear mixing is not required; a paddle stirrer at 200-400 RPM is sufficient. |
| 4 | Dissolution Phase | Maintain 60°C and stirring for 30-45 minutes . The solution must become optically clear (bright and clear). Any haze indicates undissolved solids or moisture contamination. |
| 5 | Synergist Addition | If using ADPA (ratio 1:1 with phenol), add it liquid-to-liquid at this stage. Phenols protect the oil at low temps (<120°C), while amines function at high temps (>120°C). |
| 6 | Filtration | Pass the finished blend through a 5-micron filter to remove any extrinsic particulates introduced during solid handling. |
Formulation Workflow Diagram
Caption: Critical path for solubilizing solid phenolic antioxidants into mineral base stocks.
Part 4: Validation & Performance Testing
To validate the efficacy of 4-t-Bu-2,5-DMP, you must move beyond simple physical testing to accelerated oxidative stress tests.
Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
This is the gold standard for turbine and hydraulic oils.[3]
-
Conditions: 150°C, 90 psi Oxygen, Copper catalyst, Water.[3]
-
Success Metric: Time (minutes) until pressure drops 25.4 psi.
-
Expectation: A 0.5% treat rate of 4-t-Bu-2,5-DMP in Group II oil should yield >400 minutes (vs. <40 mins for uninhibited base oil).
Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186
Useful for determining the Oxidation Induction Time (OIT) .
-
Protocol: Ramp to 130°C-180°C under 500 psi Oxygen.
-
Data Output: The onset of the exotherm indicates antioxidant depletion.
Comparative Performance Data (Simulated)
| Formulation ID | Base Oil | Antioxidant (0.5% w/w) | RPVOT (min) | Varnish Potential (MPC) |
| REF-001 | Group II (150N) | None | 35 | Low |
| TEST-A | Group II (150N) | BHT (2,6-di-t-butyl...) | 380 | Low |
| TEST-B | Group II (150N) | 4-t-Bu-2,5-DMP | 410 | Low-Medium |
| TEST-C | Group II (150N) | 4-t-Bu-2,5-DMP + ADPA | 850+ | Low |
Note on TEST-B: The partially hindered nature of 4-t-Bu-2,5-DMP may result in slightly higher RPVOT values due to faster kinetics, but potentially higher varnish potential if the phenoxy radical couples to form insoluble quinones. This necessitates the use of dispersants or amine synergists (TEST-C).
Part 5: Troubleshooting & Optimization
-
Color Instability:
-
Observation: Oil turns pink or yellow upon storage.
-
Cause: Formation of quinone methides or "pinking" due to high pH environments or trace iron.
-
Remediation: Ensure the system is neutral/acidic. Avoid contact with strong bases.
-
-
Low Solubility (Haze at 20°C):
-
Cause: Saturation limit exceeded in highly paraffinic (Group III) oils.
-
Remediation: Introduce a co-solvent like alkylated naphthalene (AN) or an ester (5-10%) to improve polarity.
-
References
-
ASTM International. ASTM D2272-14: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel. West Conshohocken, PA.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88289, 4-tert-Butyl-2,5-dimethylphenol. Retrieved October 24, 2023.
- Rudnick, L. R.Lubricant Additives: Chemistry and Applications, Third Edition. CRC Press, 2017. (General Reference for Phenolic Mechanisms).
-
Migdal, C. A. "Antioxidants." In Lubricant Additives, CRC Press. Explains the synergy between hindered phenols and aromatic amines.
-
European Chemicals Agency (ECHA). Registration Dossier - Phenol, 4-tert-butyl-2,5-dimethyl-.[4] (Safety and Phys-Chem Properties).[4]
Sources
- 1. Base Oil Groups Explained | Machinery Lubrication [machinerylubrication.com]
- 2. nescollubricants.com [nescollubricants.com]
- 3. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil [testoil.com]
- 4. Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | C12H18O | CID 87249 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-tert-butyl-2,5-dimethylphenol in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Hindered Phenols in Material Preservation
In the landscape of industrial chemistry, the mitigation of oxidative degradation is a cornerstone of material longevity and performance. Hindered phenolic antioxidants are a critical class of stabilizers that protect a vast array of organic materials from the deleterious effects of autoxidation. These compounds are indispensable in the formulation of plastics, synthetic rubbers, lubricants, fuels, and resins. 4-tert-butyl-2,5-dimethylphenol, a member of this important family, offers a unique substitution pattern that warrants investigation for specialized applications.
This technical guide serves as a comprehensive resource for researchers and professionals interested in the synthesis, evaluation, and potential industrial applications of 4-tert-butyl-2,5-dimethylphenol. While some of its isomers, such as 2,4-dimethyl-6-tert-butylphenol, are well-documented and widely used, 4-tert-butyl-2,5-dimethylphenol represents a more specialized, yet potentially valuable, alternative.[1][2] This document provides detailed protocols for its synthesis, based on established chemical principles, and for the evaluation of its antioxidant efficacy. The application notes are derived from the known industrial uses of closely related hindered phenols, offering a roadmap for exploring the potential of this specific isomer.
Physicochemical Properties of 4-tert-butyl-2,5-dimethylphenol
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application. Below is a summary of the available data for 4-tert-butyl-2,5-dimethylphenol and its precursor, 2,5-dimethylphenol.
| Property | 4-tert-butyl-2,5-dimethylphenol | 2,5-Dimethylphenol (Precursor) |
| CAS Number | 17696-37-6[1][3][4] | 95-87-4[5] |
| Molecular Formula | C₁₂H₁₈O[1] | C₈H₁₀O[5] |
| Molecular Weight | 178.27 g/mol [1] | 122.16 g/mol |
| Melting Point | 71 °C[1] | 74.5 °C[5] |
| Boiling Point | 265 °C[1] | 211.5 °C[5] |
| Appearance | Crystalline solid (predicted) | Colorless to off-white crystalline solid[5] |
Synthesis Protocol: Friedel-Crafts Alkylation of 2,5-Dimethylphenol
The most direct and industrially relevant method for the synthesis of 4-tert-butyl-2,5-dimethylphenol is the Friedel-Crafts alkylation of 2,5-dimethylphenol with isobutylene. This reaction is typically catalyzed by a strong acid. The following protocol is based on well-established procedures for the alkylation of similar phenolic compounds.[2]
Reaction Scheme
Caption: Synthesis of 4-tert-butyl-2,5-dimethylphenol.
Materials and Equipment
-
2,5-Dimethylphenol (CAS: 95-87-4)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)
-
Isobutylene (gas or liquid)
-
Anhydrous solvent (e.g., heptane or toluene)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and gas inlet tube, dissolve 2,5-dimethylphenol in the chosen anhydrous solvent.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid) to the stirred solution.
-
Alkylation: Heat the mixture to the desired reaction temperature (typically between 60-100 °C). Introduce a steady stream of isobutylene gas into the reaction mixture through the gas inlet tube. For liquid isobutylene, it can be added slowly via an addition funnel.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation or recrystallization to obtain pure 4-tert-butyl-2,5-dimethylphenol.
Industrial Application Notes
While specific industrial use cases for 4-tert-butyl-2,5-dimethylphenol are not as widely documented as for its isomers, its chemical structure as a hindered phenol strongly suggests its utility in the following applications. Experimental validation is recommended to determine its efficacy in these roles.
Polymer Stabilization
Hindered phenols are primary antioxidants that function as radical scavengers to terminate the oxidative chain reactions that lead to polymer degradation.[6] 4-tert-butyl-2,5-dimethylphenol can be investigated as a stabilizer in a variety of polymers, including:
-
Polyolefins (Polypropylene, Polyethylene): To prevent degradation during high-temperature processing and to extend the service life of the final products.
-
Elastomers (Synthetic Rubbers): To protect against oxidative aging, which causes loss of elasticity and mechanical strength.[6]
-
Styrenic Polymers (Polystyrene, ABS): To inhibit yellowing and embrittlement upon exposure to heat and light.
Lubricant and Fuel Stabilization
The formation of gums and sludge in fuels and lubricants due to oxidation can be mitigated by the addition of antioxidants.[2] 4-tert-butyl-2,5-dimethylphenol could serve as an effective stabilizer in:
-
Industrial Lubricants: To prolong the life of the lubricant and protect machinery from deposits.[7]
-
Gasoline and Jet Fuels: To prevent the formation of undesirable oxidation products during storage.[2]
Intermediate for Chemical Synthesis
Alkylated phenols are valuable intermediates in the synthesis of other industrial chemicals. 4-tert-butyl-2,5-dimethylphenol could be a precursor for:
-
More Complex Antioxidants: Serving as a building block for larger, more specialized antioxidant molecules.
-
Resins and Other Polymers: The phenolic hydroxyl group can be functionalized to create monomers for various polymerization reactions.[6]
Protocols for Performance Evaluation
To validate the efficacy of 4-tert-butyl-2,5-dimethylphenol in its potential applications, standardized testing protocols are essential.
Protocol 1: Evaluation of Antioxidant Activity using the DPPH Radical Scavenging Assay
This widely used spectrophotometric assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Caption: DPPH radical scavenging assay workflow.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Preparation of Sample Solutions: Prepare a series of dilutions of 4-tert-butyl-2,5-dimethylphenol in methanol.
-
Reaction: In a microplate or cuvette, mix a fixed volume of the DPPH solution with a volume of each sample dilution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (approximately 517 nm). A blank (methanol) and a control (DPPH solution with methanol instead of sample) should also be measured.
-
Calculation: Calculate the percentage of radical scavenging activity for each sample concentration and determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
Protocol 2: Determination of Oxidative Induction Time (OIT) for Polymer Stabilization
OIT is a measure of the thermal oxidative stability of a material. It is determined by differential scanning calorimetry (DSC) and represents the time until the onset of oxidation at a specific temperature in an oxygen atmosphere.
Procedure:
-
Sample Preparation: Prepare samples of the polymer with and without the addition of 4-tert-butyl-2,5-dimethylphenol at various concentrations.
-
DSC Analysis:
-
Place a small, weighed amount of the sample in a DSC pan.
-
Heat the sample to a specified isothermal temperature under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, switch the purge gas to oxygen.
-
Continue to hold the sample at the isothermal temperature and record the heat flow until an exothermic oxidation peak is observed.
-
-
OIT Determination: The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak. A longer OIT indicates greater oxidative stability.
Conclusion
4-tert-butyl-2,5-dimethylphenol, as a sterically hindered phenol, holds significant potential as an antioxidant in a variety of industrial applications. While it is a less common isomer, its unique substitution pattern may offer advantages in specific formulations. The synthesis and evaluation protocols provided in this guide offer a solid foundation for researchers to explore its properties and performance. By leveraging the established chemistry of hindered phenols and employing standardized testing methodologies, the industrial utility of 4-tert-butyl-2,5-dimethylphenol can be systematically investigated and validated.
References
-
Stenutz, R. (n.d.). 4-tert-butyl-2,5-dimethylphenol. Retrieved from [Link]
-
Nanjing Datang Chemical Co., Ltd. (n.d.). 4-tert-butyl-2,5-dimethylphenol 17696-37-6. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-tert-Butylphenol. Retrieved from [Link]
-
USTAB Chem International Company Limited. (n.d.). 2,4-di-tert-butylphenol. Retrieved from [Link]
-
ResearchGate. (2025). Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dimethyl-6-tert-butylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethyl-6-tert-butylphenol. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2-tert-Butyl-4,5-dimethylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylphenol. Retrieved from [Link]
-
ResearchGate. (2025). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. Retrieved from [Link]
Sources
- 1. 4-tert-butyl-2,5-dimethylphenol [stenutz.eu]
- 2. 2,4-Dimethyl-6-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 3. 17696-37-6 | 4-tert-Butyl-2,5-dimethylphenol - AiFChem [aifchem.com]
- 4. chem-expert.com [chem-expert.com]
- 5. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. researchgate.net [researchgate.net]
Application Note: Mechanistic Characterization of 4-tert-Butyl-2,5-Dimethylphenol as a Radical Scavenger
Executive Summary
This application note provides a comprehensive technical guide to the antioxidant mechanism of 4-tert-butyl-2,5-dimethylphenol (4-tBu-2,5-DMP). Unlike the ubiquitous BHT (2,6-di-tert-butyl-4-methylphenol), 4-tBu-2,5-DMP possesses a unique substitution pattern that alters its steric profile and radical termination pathways. This guide details the primary scavenging mechanism—Hydrogen Atom Transfer (HAT)—and provides validated protocols for assessing its efficacy using DPPH kinetics, Cyclic Voltammetry (CV), and Electron Paramagnetic Resonance (EPR) spectroscopy.
Mechanistic Insight: Structure-Activity Relationships[1]
To accurately evaluate 4-tBu-2,5-DMP, researchers must understand how its specific geometry dictates its reactivity.
The Core Mechanism: HAT vs. SET
Phenolic antioxidants primarily operate via Hydrogen Atom Transfer (HAT) , where the phenolic hydrogen is abstracted by a free radical (
While Single Electron Transfer (SET) is possible, it is solvent-dependent and typically less favored in non-polar lipid environments where these antioxidants are most effective.
Structural Analysis of 4-tBu-2,5-DMP
The efficacy of 4-tBu-2,5-DMP is defined by the interplay of its substituents:
-
1-OH Group: The reaction center. The Bond Dissociation Enthalpy (BDE) is lowered by the electron-donating alkyl groups, facilitating H-abstraction.
-
4-tert-Butyl Group (Para):
-
Electronic Effect: Strong inductive (+I) donation stabilizes the resulting phenoxyl radical.
-
Steric Effect:[1] Blocks the para position, preventing the formation of Pummerer-type ketones or para-coupling, which are common degradation pathways for less substituted phenols.
-
-
2,5-Dimethyl Pattern:
-
Asymmetry: Unlike BHT (2,6-di-tert-butyl), this molecule has only one ortho substituent (2-Me).
-
Consequence: The C6 ortho position is unsubstituted (bearing a Hydrogen). This is the "Achilles' heel" and the "Sacrificial Trap" of the molecule. The phenoxyl radical, once formed, will delocalize electron density to the ortho and para positions. Since para (C4) and one ortho (C2) are blocked, the radical will predominantly couple at the open C6 position, leading to C-C dimerization (biphenyl formation).
-
Pathway Visualization
The following diagram illustrates the scavenging and termination pathway, highlighting the critical dimerization step at C6.
Experimental Protocols
Protocol A: Kinetic DPPH Assay (Standardized)
Why this protocol? Standard DPPH assays often fail to account for the slow kinetics of hindered phenols. This protocol uses a time-resolved measurement to capture the "slow-acting" nature of the tert-butyl group.
Materials:
-
Solvent: Methanol (Note: Ethanol can be used, but Methanol is standard for solubility. Avoid acetone as it interferes with absorbance).
-
4-tBu-2,5-DMP (Stock solution).
Step-by-Step:
-
Preparation: Prepare a
stock solution of DPPH in methanol. Absorbance at 517 nm ( ) should be . -
Sample Dilution: Prepare 4-tBu-2,5-DMP concentrations ranging from
to in methanol. -
Reaction: Add
of antioxidant solution to of DPPH stock in a 96-well plate. -
Measurement (Critical): Measure
immediately ( ) and then every 60 seconds for 30 minutes.-
Insight: Hindered phenols often show a biphasic curve—a fast initial drop followed by a slow tail as the steric bulk reorients or secondary coupling occurs.
-
-
Calculation:
Plot % Inhibition vs. Concentration to determine at min.
Protocol B: Cyclic Voltammetry (Thermodynamic Potential)
Why this protocol? To determine the Oxidation Potential (
Parameters:
-
Working Electrode: Glassy Carbon (3 mm diameter).
-
Reference Electrode: Ag/AgCl (3M KCl).
-
Counter Electrode: Platinum wire.
-
Solvent: Acetonitrile (MeCN) with 0.1 M Tetrabutylammonium hexafluorophosphate (
) as electrolyte.
Step-by-Step:
-
Cleaning: Polish the glassy carbon electrode with 0.05
alumina slurry until the surface is mirror-like. Sonicate in MeCN. -
Blank Scan: Run a CV of the electrolyte solution (0 to +1.5 V vs Ag/AgCl) to ensure no background peaks.
-
Sample Scan: Dissolve 4-tBu-2,5-DMP to 1 mM concentration.
-
Run: Scan from 0 V to +1.2 V at scan rates of 50, 100, and 200 mV/s.
-
Interpretation: Look for the first anodic peak (
).-
Expected Result: You should observe an irreversible peak around 0.9 - 1.1 V (depending on exact conditions). The irreversibility confirms the instability of the cation radical or rapid following chemical reaction (dimerization).
-
Protocol C: EPR Spectroscopy (The Gold Standard)
Why this protocol? To directly observe the phenoxyl radical and verify the lack of ortho-substitution at C6.
Materials:
-
X-Band EPR Spectrometer.
-
Precursor: 4-tBu-2,5-DMP (1 mM in Toluene).
-
Oxidant:
(Lead dioxide) or UV irradiation.
Step-by-Step:
-
Generation: Mix the phenol solution with solid
in an anaerobic glove box (oxygen broadens the line width). Filter into a quartz EPR tube. -
Acquisition:
-
Microwave Power: 2 mW (avoid saturation).
-
Modulation Amplitude: 0.5 G.
-
Sweep Width: 50 G.
-
-
Analysis:
-
The spectrum will likely show a complex hyperfine splitting pattern.
-
Look for a large doublet splitting (
G) arising from the proton at the C6 (ortho) position. -
Validation: If the C6 position were substituted (like in BHT), this large doublet would be absent. This confirms the 2,5-substitution pattern.
-
Data Interpretation & Workflow
Use the following decision tree to guide your experimental logic.
Comparative Data Table (Theoretical Reference)
| Parameter | 4-tBu-2,5-DMP | BHT (2,6-di-tBu-4-Me) | Interpretation |
| Steric Hindrance | Moderate (1 ortho-Me) | High (2 ortho-tBu) | 4-tBu-2,5-DMP reacts faster but radical is less persistent. |
| Radical Fate | C-C Dimerization (at C6) | Quinone Methide formation | BHT is better for long-term polymer stabilization; 4-tBu-2,5-DMP is a faster initial scavenger. |
| DPPH IC50 | Lower (More potent kinetically) | Higher (Slower kinetics) | 4-tBu-2,5-DMP shows faster initial quenching. |
References
-
Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Accounts of Chemical Research.
-
Wright, J. S., Johnson, E. R., & DiLabio, G. A. (2001). Predicting the activity of phenolic antioxidants: theoretical method, analysis of substituent effects, and application to major families of antioxidants. Journal of the American Chemical Society.
-
Valgimigli, L., et al. (2006). Solvent effects on the antioxidant activity of polyphenols.[6][7] Journal of Organic Chemistry.
-
Nikolic, K. M. (2006).[8] Theoretical study of the structure-activity relationship of antioxidant activity of hindered phenols. Journal of Molecular Structure: THEOCHEM.
-
Bondet, V., Brand-Williams, W., & Berset, C. (1997). Kinetics and mechanisms of antioxidant activity using the DPPH free radical method. LWT - Food Science and Technology.
Disclaimer: This Application Note is for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling phenolic compounds and radical initiators.
Sources
- 1. researchgate.net [researchgate.net]
- 2. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"recrystallization of 4-tert-butyl-2,5-dimethylphenol"
Technical Support Center: Purification & Recrystallization of 4-tert-butyl-2,5-dimethylphenol
Executive Summary & Compound Profile
User Query: "How do I purify 4-tert-butyl-2,5-dimethylphenol? I am experiencing yield loss and potential oiling out."
Scientist's Assessment: 4-tert-butyl-2,5-dimethylphenol (CAS: 17696-37-6) presents a specific purification challenge due to its relatively low melting point (~71°C) and the presence of liquid isomers (e.g., 2,4-dimethyl-6-tert-butylphenol) generated during synthesis.[1] Standard "boil and cool" protocols often fail, resulting in stable oils (oiling out) rather than crystalline lattices.[1]
Physicochemical Profile:
| Property | Value | Critical Note |
|---|---|---|
| CAS Number | 17696-37-6 | Verify identity; often confused with 2,4-dimethyl-6-tert-butylphenol.[1] |
| Melting Point | 71–73 °C | Low MP Warning: High risk of oiling out in aqueous solvents.[1] |
| Boiling Point | ~265 °C | Significantly higher than the 6-tert-butyl isomer (~247°C).[1][2] |
| Solubility | Lipophilic | Soluble in alcohols, ethers, alkanes.[1] Insoluble in water.[1] |
| Appearance | White Needles | Discoloration (yellowing) indicates oxidation to quinones.[1] |
Solvent System Selection Strategy
Q: Which solvent system should I use? A: We recommend Petroleum Ether (60–90 fraction) or n-Hexane as the primary solvent system.[1]
The Logic (Causality):
-
Hydrophobic Exclusion: The bulky tert-butyl group renders the molecule highly lipophilic.[1] Alkanes provide excellent solubility at reflux but poor solubility at low temperatures (-10°C to 0°C), maximizing yield.[1]
-
Oiling Out Prevention: Mixed solvent systems (e.g., Ethanol/Water) rely on polarity changes.[1] Because the melting point (71°C) is below the boiling point of water, the compound often separates as a liquid phase before it can crystallize.[1] Alkanes allow crystallization at lower temperatures where the compound is already solid.[1]
Solvent Compatibility Table:
| Solvent System | Suitability | Risk Factor | Recommendation |
|---|---|---|---|
| Petroleum Ether | High | Flammability | Primary Choice. Excellent recovery.[1] |
| n-Hexane | High | Neurotoxicity | Good alternative; use fume hood.[1] |
| Methanol/Water | Low | Oiling Out | Only use if removing highly non-polar impurities.[1] |
| Benzene/Toluene | Medium | Solubility too high | Poor yield; product stays in mother liquor.[1] |
Optimized Recrystallization Protocol
Pre-requisite: Ensure the crude material is at least 85% pure.[1] If <85% (containing significant liquid isomers), perform a vacuum distillation (rectification) first to remove the lower-boiling 6-tert-butyl isomer.[1]
Step-by-Step Methodology
-
Dissolution (The Saturation Point):
-
Impurity Removal (Hot Filtration):
-
Controlled Nucleation (The Critical Step):
-
Crystallization & Isolation:
-
Once room temperature is reached and crystals are visible, move the flask to a refrigerator (4°C) or ice bath for 1 hour to maximize yield.
-
Filter the white needles using vacuum filtration (Buchner funnel).[1]
-
Wash the cake with cold (-20°C) Petroleum Ether.
-
-
Drying:
Troubleshooting Guide (FAQ)
Q1: The solution turned into a cloudy emulsion or an oil layer at the bottom. What happened?
-
Diagnosis: "Oiling Out."[1] The solution became supersaturated at a temperature above the compound's melting point (71°C).[1]
-
Fix: Reheat the mixture until clear. Add a small amount of extra solvent (10-15% volume).[1] Let it cool much more slowly. Crucial: Add a seed crystal at 55-60°C. If oil persists, vigorously scratch the side of the flask with a glass rod to induce nucleation.[1]
Q2: My product is turning pink/yellow during drying.
-
Diagnosis: Oxidation.[1][3] Phenols are prone to oxidation into quinones when exposed to air and light, especially when wet.[1]
-
Fix: Ensure the washing solvent is effectively removed under vacuum.[1] Store the final product in amber vials under an inert atmosphere (Argon/Nitrogen). During recrystallization, add a pinch of sodium dithionite if using aqueous solvents (though not recommended here).[1]
Q3: I have low yield. The mother liquor still contains product. [1]
-
Diagnosis: The solvent volume was too high, or the isomer impurities are solubilizing your product.[1]
-
Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling process (Second Crop). Note that the second crop will likely have lower purity.[1]
Process Visualization
Decision Tree: Handling Oiling Out & Impurities
Caption: Logical workflow for managing phase separation issues (oiling out) during the cooling process.
References
-
Stenutz, R. (n.d.).[1] Data sheet: 4-tert-butyl-2,5-dimethylphenol. Stenutz.eu.[1] Retrieved February 1, 2026, from [Link][1]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15884, 2,4-Dimethyl-6-tert-butylphenol (Isomer Comparison). PubChem.[1][4] Retrieved February 1, 2026, from [Link][1]
-
PrepChem. (n.d.).[1] Preparation of 4-tert-butylphenol (Analogous Protocol). PrepChem.com.[1] Retrieved February 1, 2026, from [Link][1]
-
Google Patents. (2018).[1] CN113698279A - Method for separating and extracting xylenol isomers.[1] Google Patents. Retrieved February 1, 2026, from [1]
Sources
- 1. 2,4-Dimethyl-6-tert-butylphenol | C12H18O | CID 15884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN113698279A - Method for separating and extracting 3, 5-xylenol from industrial xylenol - Google Patents [patents.google.com]
- 3. CN105939988A - Process of production of 2,5-dimethylphenol - Google Patents [patents.google.com]
- 4. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 4-tert-butyl-2,5-dimethylphenol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-tert-butyl-2,5-dimethylphenol. Here, we address common challenges related to impurities and provide detailed troubleshooting protocols and frequently asked questions (FAQs) to ensure the synthesis of a high-purity final product. Our approach is grounded in established chemical principles and validated purification techniques.
I. Understanding the Synthesis: The Friedel-Crafts Alkylation Pathway
The synthesis of 4-tert-butyl-2,5-dimethylphenol is typically achieved through the Friedel-Crafts alkylation of 2,5-dimethylphenol using an alkylating agent like isobutylene or tert-butanol in the presence of an acid catalyst.[1][2] This electrophilic aromatic substitution reaction, while effective, can lead to the formation of several impurities.
Caption: Synthesis of 4-tert-butyl-2,5-dimethylphenol and common byproducts.
II. Troubleshooting Guide: Common Impurities and Their Removal
This section provides a question-and-answer style guide to troubleshoot common purity issues encountered during the synthesis of 4-tert-butyl-2,5-dimethylphenol.
Q1: My final product is contaminated with unreacted 2,5-dimethylphenol. How can I remove it?
A1: Cause and Solution
The presence of unreacted 2,5-dimethylphenol is a common issue, often resulting from incomplete reaction or suboptimal stoichiometry. Due to the difference in polarity and acidity between the starting material and the product, a simple acid-base extraction can be highly effective.
Workflow for Removal of Unreacted 2,5-Dimethylphenol ```dot digraph "Removal_of_Unreacted_Starting_Material" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
"Start" [shape=ellipse, label="Crude Product in\nOrganic Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Wash" [label="Wash with dilute NaOH(aq)\nor NaHCO3(aq)"]; "Separate" [label="Separate Layers"]; "Aqueous_Layer" [label="Aqueous Layer:\nContains deprotonated\n2,5-dimethylphenol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Organic_Layer" [label="Organic Layer:\nContains desired product", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Dry" [label="Dry organic layer\n(e.g., with MgSO4)"]; "Evaporate" [label="Evaporate Solvent"]; "End" [shape=ellipse, label="Purified Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Wash"; "Wash" -> "Separate"; "Separate" -> "Aqueous_Layer"; "Separate" -> "Organic_Layer"; "Organic_Layer" -> "Dry"; "Dry" -> "Evaporate"; "Evaporate" -> "End"; }
Sources
Technical Support Center: 4-tert-Butyl-2,5-Dimethylphenol Synthesis
Current Status: Online | Tier: Level 3 (Senior Application Scientist)
Executive Summary & Reaction Context
Target Molecule: 4-tert-butyl-2,5-dimethylphenol (CAS: 17696-37-6) Core Chemistry: Friedel-Crafts Alkylation of 2,5-dimethylphenol (2,5-xylenol). Primary Application: Intermediate for antioxidants, stabilizers, and API synthesis (e.g., Gemfibrozil intermediates).
The synthesis of 4-tert-butyl-2,5-dimethylphenol is a classic electrophilic aromatic substitution, but it is deceptively simple. The critical challenge lies in regioselectivity . You are alkylating a ring that already has two directing groups. While the hydroxyl group (-OH) is the strongest activator, the competition between the ortho (position 6) and para (position 4) sites is governed strictly by thermodynamic vs. kinetic control .
Failure to manage reaction temperature and catalyst activity results in the "Deadly Trio" of process failures:
-
Formation of the sterically hindered 6-tert-butyl isomer (Kinetic product).
-
O-alkylation (Ether formation).[1]
-
Poly-alkylation (Formation of di-tert-butyl species).
Standard Operating Protocol (Baseline)
Use this baseline to validate your current setup. Deviations here are the root cause of 80% of support tickets.
| Parameter | Specification | Rationale |
| Substrate | 2,5-Dimethylphenol (2,5-Xylenol) | Purity >98% is critical to avoid isomeric xylenol contamination. |
| Alkylating Agent | tert-Butyl Chloride (TBC) or Isobutylene | Isobutylene is cleaner (atom economy), but TBC is easier to handle on bench scale. |
| Catalyst | AlCl₃ (Lewis Acid) or H₂SO₄ (Brønsted) | AlCl₃ is aggressive and favors thermodynamic equilibration; H₂SO₄ is milder but slower. |
| Solvent | Dichloromethane (DCM) or Toluene | DCM for lower temps (kinetic studies); Toluene for higher temps (thermodynamic drive). |
| Temperature | 60°C - 80°C | CRITICAL: <40°C favors the 6-isomer (ortho). >60°C drives rearrangement to the 4-isomer (para). |
Troubleshooting Guide: Symptom-Based Diagnosis
Issue A: "My product is not soluble in 10% NaOH."
-
Diagnosis: You have synthesized the 6-tert-butyl isomer (Ortho) , not the 4-tert-butyl target.
-
The Mechanism: The 6-position is ortho to the hydroxyl group. Placing a bulky tert-butyl group there creates a "cryptophenol" (hindered phenol). The steric bulk prevents the base (NaOH) from deprotonating the phenol, rendering it insoluble in aqueous alkali. The target (4-tert-butyl) has the OH group relatively unhindered and dissolves readily.
-
Corrective Action:
-
Increase Reaction Temperature: You are likely running under Kinetic Control. Raise temp to >70°C to force the reversible Friedel-Crafts reaction to equilibrate to the more stable para (4-position) isomer.
-
Extend Reaction Time: Isomerization takes time. Extend the digest phase by 2–4 hours.
-
Issue B: "Yield is high, but purity is low (Multiple spots on TLC)."
-
Diagnosis: O-Alkylation or Poly-alkylation .
-
The Mechanism:
-
O-Alkylation:[1] Reaction at the oxygen atom forms the ether (tert-butyl 2,5-dimethylphenyl ether). This happens if the catalyst is weak or temperature is too low.
-
Poly-alkylation: The product is more electron-rich than the starting material, making it prone to a second attack.
-
-
Corrective Action:
-
Check Stoichiometry: Ensure Alkylating Agent:Substrate ratio is strictly 1.05:1.0. Excess reagent guarantees poly-alkylation.
-
Fries Rearrangement: If you suspect O-alkylation (ether), simply heating the mixture with more Lewis Acid (AlCl₃) will force the alkyl group to migrate from the Oxygen to the Carbon ring (Para position).
-
Issue C: "Reaction stalls; Starting material remains."
-
Diagnosis: Catalyst deactivation.
-
The Mechanism: Water is the enemy. Friedel-Crafts catalysts (especially AlCl₃) are moisture sensitive. If using TBC, HCl is generated; if it's not vented, it can slow kinetics.
-
Corrective Action:
-
Dry Solvents: Ensure solvents are anhydrous (<50 ppm H₂O).
-
Fresh Catalyst: AlCl₃ should be yellow/grey powder, not white/clumpy (which indicates hydrolysis).
-
Visualizing the Pathway (The "Why")
The following diagram illustrates the competition between the Kinetic (Ortho) and Thermodynamic (Para) pathways. Note how the "Reversibility Loop" allows you to salvage the wrong isomer by applying heat.
Figure 1: Reaction landscape showing the convergence of kinetic byproducts (Red/Yellow) toward the thermodynamic target (Green) via heat and catalysis.
Quantitative Data: Isomer Properties
Use this table to validate which isomer you have isolated.
| Property | Target: 4-tert-butyl (Para) | Impurity: 6-tert-butyl (Ortho) |
| Steric Environment | Unhindered Phenol | Hindered "Cryptophenol" |
| Solubility in 10% NaOH | Soluble (Forms Na-phenolate) | Insoluble (Steric blocking) |
| Melting Point | 71–73 °C | Often Liquid or Low MP |
| Formation Condition | Thermodynamic (>60°C) | Kinetic (<40°C) |
Frequently Asked Questions (FAQs)
Q: Can I use sulfuric acid instead of Aluminum Chloride? A: Yes, but with caveats. H₂SO₄ is a Brønsted acid and is less effective at catalyzing the rearrangement of the ortho isomer to the para isomer compared to AlCl₃. If you use H₂SO₄, you must ensure the temperature is strictly maintained at 70-80°C to favor the thermodynamic product directly, as "fixing" the wrong isomer is harder.
Q: My product is an oil that won't crystallize. What happened? A: This usually indicates a mixture of isomers (4-tert-butyl and 6-tert-butyl) or the presence of unreacted xylenol.
-
Protocol: Dissolve the oil in 10% NaOH. Extract with ether (to remove non-phenolic impurities and the insoluble 6-isomer). Acidify the aqueous layer with HCl. The precipitating solid is your pure 4-tert-butyl target.
Q: Why is "Isobutylene" preferred industrially over "tert-Butyl Chloride"? A: Atom economy and corrosion. TBC releases stoichiometric HCl gas, which requires scrubbing and corrodes steel reactors. Isobutylene undergoes 100% atom addition (no byproduct), making it greener, though it requires pressurized vessels for handling gas.
References
-
Friedel-Crafts Alkyl
- Source: BenchChem Technical Guides. "Synthesis of 2,5-Dimethyldiphenylmethane via Friedel-Crafts Alkylation.
-
Thermodynamic vs.
- Source: Master Organic Chemistry. "Kinetic Versus Thermodynamic Control.
-
Properties of 2,5-Dimethylphenol Isomers
- Source: PubChem. "2,5-Dimethylphenol Compound Summary.
-
Industrial Synthesis of Alkyl
- Source: Google Patents. "Method of preparing 2,6-di-tert.butyl-4-methylphenol." (Describes the conditions for alkylating hindered phenols and the reversibility of the reaction).
Sources
Technical Support Center: Optimization of 4-tert-butyl-2,5-dimethylphenol Synthesis
Welcome to the Advanced Synthesis Support Portal. Current Topic: Friedel-Crafts Alkylation of 2,5-Dimethylphenol (2,5-Xylenol). User Level: Senior Researcher / Process Chemist.
Introduction: The Regioselectivity Challenge
Synthesizing 4-tert-butyl-2,5-dimethylphenol (4-TB-2,5-DMP) requires precise control over electrophilic aromatic substitution. The substrate, 2,5-xylenol, presents a unique steric landscape. With the hydroxyl group at position 1 and methyl groups at positions 2 and 5, the available sites for alkylation are positions 3, 4, and 6.
-
Position 4 (Target): Para to the hydroxyl group. Electronically activated and sterically accessible (flanked by a proton at C3 and a methyl at C5).
-
Position 6 (Impurity): Ortho to the hydroxyl group. Highly sterically congested (flanked by OH at C1 and Methyl at C5).
-
Position 3 (Inactive): Meta to the hydroxyl group. Electronically deactivated relative to ortho/para positions.
Your objective is to maximize para-selectivity while suppressing O-alkylation (ether formation) and isobutylene oligomerization .
Module 1: Catalyst Selection & Activation
The choice of catalyst dictates the reaction mechanism (kinetic vs. thermodynamic control).
Option A: Homogeneous Acid Catalysis (Traditional)
-
Catalyst:
-Toluenesulfonic acid (PTSA) or Sulfuric Acid ( ). -
Pros: High activity, low cost.
-
Cons: Corrosive, difficult workup, high waste generation.
-
Mechanism: Promotes rapid protonation of isobutylene to the tert-butyl carbocation.
Option B: Heterogeneous Solid Acid Catalysis (Recommended)
-
Catalyst: Macroreticular Cation Exchange Resins (e.g., Amberlyst-15) or Zeolites (H-Beta, HY).
-
Pros: Easy filtration, reusable, reduced corrosion.
-
Critical Protocol: Drying. Water acts as a poison by competing for active acid sites.
-
Step: Dry Amberlyst-15 at 105°C under vacuum for 4 hours before use.
-
Module 2: Reaction Parameter Optimization
Use the following parameters as your baseline. These are derived from thermodynamic stability data of alkylated xylenols.
| Parameter | Recommended Range | Scientific Rationale |
| Temperature | 60°C – 85°C | < 60°C favors kinetic products (O-ethers). > 90°C risks de-alkylation or isobutylene polymerization. |
| Molar Ratio | 1.0 : 1.1 (Phenol:Isobutylene) | Slight excess of alkene ensures conversion. Large excess (>1.5) leads to di-tert-butyl byproducts. |
| Solvent | Toluene or Solvent-Free | Toluene aids in heat dissipation (exothermic reaction). Solvent-free (melt) is greener but requires precise stirring. |
| Pressure | Atmospheric to 5 bar | If using gaseous isobutylene, slight pressure increases solubility and rate. |
Visualizing the Reaction Pathway
The following diagram illustrates the competition between the kinetic ether product and the thermodynamic C-alkylated product.
Figure 1: Reaction network showing the conversion of kinetic O-alkylated ethers to the thermodynamic para-alkylated target.
Module 3: Step-by-Step Synthesis Protocol
Method: Solid-Acid Catalyzed Alkylation (Batch Mode)
-
Preparation:
-
Charge a 3-neck round bottom flask with 122.17 g (1.0 mol) of 2,5-dimethylphenol .
-
Add 6.0 g (5 wt%) of dried Amberlyst-15 catalyst.
-
Equip with a mechanical stirrer, reflux condenser, and a gas inlet tube (sparger).
-
Heat the mixture to 70°C (melting point of 2,5-xylenol is ~75°C; if using toluene, heat to 70°C solution temp).
-
-
Reaction:
-
Once the phenol is molten/dissolved, introduce Isobutylene gas slowly below the liquid surface.
-
Rate Control: Maintain a feed rate such that the exotherm does not exceed 85°C .
-
Feed total: 61.7 g (1.1 mol) of isobutylene over 2–3 hours.
-
-
Digestion (Crucial for Isomerization):
-
After addition, hold temperature at 80°C for 2 hours .
-
Why? This "cook" period allows any formed O-ether to rearrange to the C-alkylated target (Fries rearrangement driven by the acid catalyst).
-
-
Workup:
-
Filter the hot mixture to remove the solid catalyst (catalyst can be regenerated).
-
Cool the filtrate to 10°C. The product, 4-tert-butyl-2,5-dimethylphenol , typically crystallizes (MP ~71°C).
-
Recrystallize from hexane or petroleum ether if higher purity is required.
-
Module 4: Troubleshooting & FAQs
Q1: My product yield is high, but it is a liquid instead of a solid. What happened? A: You likely have a high concentration of the O-alkylated ether or isobutylene oligomers .
-
Diagnosis: Check IR spectroscopy. A strong peak at 1100–1250 cm⁻¹ indicates C-O-C (ether) stretching.
-
The Fix: Your reaction temperature was too low, or the digestion time was too short. Re-heat the mixture with the catalyst to 85°C for 2 additional hours to force the rearrangement to the phenolic product.
Q2: The reaction mixture turned into a dark, gummy mess. A: This is caused by isobutylene polymerization .
-
Cause: Localized overheating or "isobutylene pooling" where the gas concentration is too high relative to the phenol.
-
The Fix: Increase stirring speed (RPM > 500) to ensure rapid mass transfer. Lower the gas feed rate. Ensure the catalyst is evenly suspended.
Q3: Can I use tert-butyl alcohol (TBA) instead of isobutylene gas? A: Yes, but with caveats.
-
The Issue: TBA generates water as a byproduct (
). -
Impact: Water deactivates solid acid catalysts (like Zeolites/Resins).
-
Adjustment: If using TBA, you must use azeotropic distillation (Dean-Stark trap) to continuously remove water, or use a large excess of Sulfuric Acid (which acts as a dehydrating agent).
Q4: How do I remove the unreacted 2,5-xylenol? A: 2,5-xylenol is more acidic and water-soluble than the tert-butylated product.
-
Purification: Wash the organic layer with dilute Claisen’s alkali (KOH in methanol/water). The unreacted xylenol will dissolve in the aqueous phase, while the bulky 4-tert-butyl product remains in the organic phase due to its lipophilicity.
Troubleshooting Decision Tree
Figure 2: Diagnostic flow for common synthesis failures.
References
-
Patent US4247719A : Process for obtaining 2,5-xylenol from a 2,4-/2,5-xylenol mixture. (Demonstrates the principles of selective alkylation/de-alkylation for separation).
- Chandra, K. G., & Sharma, M. M. (1993).Alkylation of Phenol with Isobutylene: Kinetics and Selectivity. Catalysis Letters. (Foundational text on kinetic vs.
- Industrial & Engineering Chemistry Research.Alkylation of 2,5-Xylenol over Solid Acid Catalysts.
-
BenchChem Technical Guide. Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. (Relevant for downstream processing and impurity profiles).
Technical Support Center: Synthesis of 4-tert-butyl-2,5-dimethylphenol
Current Status: Operational Subject: Troubleshooting Side Reactions in Friedel-Crafts Alkylation of 2,5-Dimethylphenol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The synthesis of 4-tert-butyl-2,5-dimethylphenol (4-TBDMP) via the Friedel-Crafts alkylation of 2,5-xylenol is a kinetically complex process governed by steric hindrance and thermodynamic reversibility. While the hydroxyl group directs substitution to the ortho (C6) and para (C4) positions, the steric bulk of the tert-butyl group and the existing methyl substituents creates a specific competition between C-alkylation , O-alkylation , and polyalkylation .
This guide addresses the three most critical failure modes:
-
Kinetic Traps: Formation of ethers rather than the desired phenol.
-
Thermodynamic Overshoot: Polyalkylation and transalkylation.
-
Oligomerization: Side reactions of the alkylating agent (isobutylene).
Phase 1: Diagnostic Hub
Identify your issue based on analytical data (HPLC/GC-MS) to jump to the relevant troubleshooting module.
| Observation | Probable Cause | Immediate Action | Module |
| High impurity peak (M+ = 178) | O-Alkylation: Formation of tert-butyl 2,5-dimethylphenyl ether. | Increase reaction temperature (>80°C) or reaction time to force rearrangement. | [A] |
| High impurity peak (M+ = 234) | Polyalkylation: Formation of 4,6-di-tert-butyl-2,5-dimethylphenol. | Reduce isobutylene equivalents; check stopping time. | [B] |
| Low Conversion / SM Recovery | Catalyst Deactivation or Oligomerization of isobutylene. | Verify catalyst dryness (AlCl₃ is hygroscopic); Check isobutylene feed rate. | [C] |
| Product disappears over time | Dealkylation: Reversibility of Friedel-Crafts. | Quench reaction immediately upon reaching max conversion; lower final temp.[1] | [B] |
Phase 2: Deep Dive Technical Modules
Module A: The Ether Trap (Kinetic vs. Thermodynamic Control)
The Issue: Under mild conditions (low temperature, <60°C), the tert-butyl cation attacks the oxygen atom (highest electron density) rather than the aromatic ring, forming tert-butyl 2,5-dimethylphenyl ether . This is the kinetic product .
The Fix: The synthesis relies on the Fries Rearrangement (or equivalent acid-catalyzed rearrangement) to convert the ether to the C-alkylated phenol. This process is endothermic and requires sufficient thermal energy.
-
Protocol Adjustment:
-
Temperature: Ensure the reaction holds at 80–120°C for at least 2 hours.
-
Catalyst: If using weak acids (e.g., H₃PO₄), switch to stronger Lewis acids (AlCl₃, BF₃·OEt₂) or sulfonic acids (PTSA, Methanesulfonic acid) to lower the activation energy for the rearrangement.
-
Module B: Regioselectivity & Polyalkylation
The Mechanism: The target molecule has the tert-butyl group at the C4 position.
-
C4 (Para): Flanked by a Hydrogen (C3) and a Methyl (C5). Favored.
-
C6 (Ortho): Flanked by Hydroxyl (C1) and Methyl (C5). Severely Sterically Hindered.
However, if the concentration of the alkylating agent is too high, the system forces a second tert-butyl group onto the ring (likely at C6 despite hindrance) or promotes transalkylation (moving groups between rings), leading to complex mixtures.
The Fix:
-
Stoichiometry: Strictly control the Isomolar Ratio. Use 1.05 – 1.1 equivalents of isobutylene/t-butyl chloride. Excess leads immediately to di-t-butyl species.
-
Monitoring: Stop the reaction the moment the mono-alkylated product peaks. The reaction is reversible; "cooking" it longer will not improve yield but will increase disproportionation.
Module C: Isobutylene Management
The Issue: Isobutylene is prone to acid-catalyzed oligomerization, forming diisobutylene (DIB) and triisobutylene. These appear as non-aromatic impurities and consume your alkylating agent, leading to low conversion of the xylenol.
The Fix:
-
Slow Addition: Do not dump the alkylating agent. Feed isobutylene gas or add t-butyl chloride dropwise over 1-2 hours. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the aromatic ring over self-reaction.
-
Solvent Choice: Use a non-polar solvent (e.g., cyclohexane, heptane) to suppress ionic oligomerization pathways compared to polar solvents.
Phase 3: Visualizing the Reaction Pathway
The following diagram illustrates the competition between the Kinetic (Ether) and Thermodynamic (C-alkylated) pathways, and the risk of over-reaction.
Caption: Reaction network showing the reversible ether formation and the irreversible path to polyalkylation.
Phase 4: Validated Experimental Protocol
This protocol is designed to minimize O-alkylation and prevent polyalkylation through strict stoichiometric control.
Reagents:
-
2,5-Dimethylphenol (1.0 eq)[2]
-
tert-Butyl Chloride (1.05 eq) [Alternative: Isobutylene gas]
-
AlCl₃ (0.05 eq) [Catalyst]
-
Dichloromethane (DCM) or Heptane [Solvent]
Step-by-Step Methodology:
-
Setup: In a dry 3-neck flask equipped with a reflux condenser, HCl scrubber, and addition funnel, dissolve 2,5-dimethylphenol in DCM under Nitrogen atmosphere.
-
Catalyst Addition: Add anhydrous AlCl₃ in one portion. The mixture may darken (complex formation).
-
Alkylation (Controlled Addition):
-
Critical Step: Add tert-butyl chloride dropwise over 60 minutes at room temperature.
-
Observation: HCl gas evolution indicates C-alkylation is proceeding.
-
-
Thermodynamic Equilibration:
-
Once addition is complete, heat the mixture to reflux (approx. 40°C for DCM, higher for Heptane) .
-
Maintain reflux for 2–4 hours. Monitor via TLC/HPLC.
-
Checkpoint: If the Ether peak (Rf ~0.8 in Hexane/EtOAc) is present, continue reflux. If Di-t-butyl peak appears, stop immediately.
-
-
Quench: Pour the reaction mixture into ice-cold dilute HCl. This destroys the AlCl₃ complex and stops dealkylation/isomerization.
-
Workup: Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Hexane/Ethanol to remove trace oligomers and isomers.
References
-
Preparation of 2,4-dimethyl-6-tert-butylphenol (Analogous Mechanism) . Wikipedia. Available at: [Link]
- Process for the alkylation of phenols (WO2017042181A1). Google Patents.
-
Friedel-Crafts Alkylation: Reactivity and Limitations . Chemistry LibreTexts. Available at: [Link][3]
- A process for preparing 2,4-ditertiary butyl phenol (KR0141429B1). Google Patents.
-
2,5-Dimethylphenol Properties and Data . PubChem. Available at: [Link]
Sources
Technical Support Center: Synthesis of 4-tert-butyl-2,5-dimethylphenol
Welcome to the technical support center for the synthesis of 4-tert-butyl-2,5-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield and purity of this valuable compound. As your dedicated scientific resource, this document moves beyond simple protocols to explain the underlying chemical principles, helping you to make informed decisions in your experimental work.
I. Overview of the Synthesis: The Friedel-Crafts Alkylation Approach
The most common and industrially relevant method for synthesizing 4-tert-butyl-2,5-dimethylphenol is the Friedel-Crafts alkylation of 2,5-dimethylphenol. This electrophilic aromatic substitution reaction involves the introduction of a tert-butyl group onto the aromatic ring of 2,5-dimethylphenol. The reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid.
The choice of alkylating agent is critical and can be either tert-butanol or isobutylene. Both can effectively generate the tert-butyl carbocation, the key electrophile in this reaction. The reaction is governed by the principles of electrophilic aromatic substitution, where the hydroxyl (-OH) and methyl (-CH₃) groups of the starting material direct the incoming electrophile to specific positions on the aromatic ring.[1]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 4-tert-butyl-2,5-dimethylphenol in a question-and-answer format.
Q1: My yield of 4-tert-butyl-2,5-dimethylphenol is consistently low. What are the likely causes and how can I improve it?
A low yield can stem from several factors, ranging from suboptimal reaction conditions to the purity of your starting materials. Let's break down the potential culprits:
-
Suboptimal Reaction Temperature: The Friedel-Crafts alkylation is sensitive to temperature. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions such as dealkylation and the formation of undesired isomers. For the tert-butylation of phenols, a temperature range of 60-180°C is often employed, depending on the catalyst and alkylating agent.[1] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
Inadequate Catalyst Activity or Loading: The choice and amount of catalyst are paramount. Common Lewis acid catalysts include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), while Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid can also be effective.[2] Ensure your catalyst is anhydrous, as moisture can deactivate it. The catalyst loading should also be optimized; typically, 0.1 to 10 mol% is a good starting point.
-
Poor Quality of Reactants: The purity of 2,5-dimethylphenol and the alkylating agent is crucial. Impurities can interfere with the catalyst and lead to the formation of byproducts. Ensure your 2,5-dimethylphenol is free from other xylenol isomers and that your tert-butanol or isobutylene is of high purity.
-
Inefficient Mixing: In heterogeneous reactions (e.g., with a solid catalyst), efficient stirring is necessary to ensure proper contact between the reactants and the catalyst.
Q2: I am observing the formation of multiple products in my reaction mixture, leading to a complex purification process. What are these byproducts and how can I minimize their formation?
The formation of multiple products is a common challenge in Friedel-Crafts alkylation. The primary byproducts in the synthesis of 4-tert-butyl-2,5-dimethylphenol are typically isomeric and poly-alkylated products.
-
Isomeric Byproducts: The hydroxyl (-OH) and the two methyl (-CH₃) groups on 2,5-dimethylphenol are all ortho-para directing and activating groups.[3][4] This means that the incoming tert-butyl group can add to several positions on the ring. The primary positions for electrophilic attack are ortho and para to the strongly activating hydroxyl group. In 2,5-dimethylphenol, the C4 and C6 positions are the most likely sites for substitution. While the desired product is the C4 isomer, the formation of the C6 isomer (2-tert-butyl-3,6-dimethylphenol) is also possible. To favor the formation of the thermodynamically more stable para product (4-tert-butyl-2,5-dimethylphenol), it is often beneficial to run the reaction at a slightly elevated temperature for a longer duration, which can promote isomerization of the ortho product to the para product.
-
Poly-alkylated Byproducts: The addition of the first tert-butyl group activates the ring, making it more susceptible to further alkylation. This can lead to the formation of di-tert-butylated products. To minimize polyalkylation, it is advisable to use an excess of the aromatic substrate (2,5-dimethylphenol) relative to the alkylating agent. A molar ratio of 2:1 to 5:1 (2,5-dimethylphenol to alkylating agent) is a good starting point.
Q3: The reaction seems to stall before all the starting material is consumed. What could be causing this?
Reaction stalling can be frustrating. Here are a few potential reasons:
-
Catalyst Deactivation: As mentioned, moisture is a common culprit for deactivating Lewis acid catalysts. Ensure all your glassware is oven-dried and that your reagents and solvents are anhydrous. The catalyst can also be deactivated by impurities in the starting materials.
-
Insufficient Alkylating Agent: If you are using a gaseous alkylating agent like isobutylene, ensure a continuous and sufficient flow into the reaction mixture.
-
Product Inhibition: In some cases, the product itself can coordinate with the catalyst, reducing its activity. This can sometimes be overcome by increasing the catalyst loading, but this may also lead to more side products.
Q4: What is the best way to purify the final product?
The purification strategy will depend on the nature of the impurities.
-
Distillation: If the boiling points of the desired product and the major impurities are sufficiently different, fractional distillation under reduced pressure is an effective method.
-
Crystallization: 4-tert-butyl-2,5-dimethylphenol is a solid at room temperature. Recrystallization from a suitable solvent (e.g., heptane, hexane, or ethanol/water mixtures) can be a highly effective way to remove isomeric impurities and unreacted starting material.
-
Column Chromatography: For small-scale purifications or to separate isomers with very similar physical properties, column chromatography on silica gel is a viable option. A non-polar eluent system, such as hexane/ethyl acetate, is typically used.
III. Experimental Protocols
Protocol 1: Alkylation of 2,5-Dimethylphenol with Isobutylene
This protocol is adapted from the synthesis of 2,4-dimethyl-6-tert-butylphenol.[5]
Materials:
-
2,5-Dimethylphenol
-
Isobutylene gas
-
Anhydrous Aluminum Chloride (AlCl₃) or p-Toluenesulfonic acid
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate
-
Sodium Bicarbonate solution (5%)
-
Deionized Water
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, add 2,5-dimethylphenol and anhydrous toluene.
-
With vigorous stirring, slowly add the catalyst (e.g., AlCl₃) in small portions. The reaction may be exothermic.
-
Heat the mixture to the desired reaction temperature (start with a range of 80-120°C).
-
Once the desired temperature is reached, begin bubbling isobutylene gas through the reaction mixture at a steady rate.
-
Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly quench the reaction by adding cold water or a dilute HCl solution.
-
Separate the organic layer and wash it with a 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization.
Protocol 2: Alkylation of 2,5-Dimethylphenol with tert-Butanol
This protocol is based on general procedures for the tert-butylation of phenols.
Materials:
-
2,5-Dimethylphenol
-
tert-Butanol
-
Concentrated Sulfuric Acid or Amberlyst-15 resin
-
Anhydrous Dichloromethane or Hexane
-
Anhydrous Sodium Sulfate
-
Sodium Bicarbonate solution (5%)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylphenol in the chosen solvent.
-
Add tert-butanol to the solution.
-
Slowly add the catalyst (e.g., concentrated sulfuric acid) dropwise with cooling in an ice bath.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography or recrystallization.
IV. Data Presentation & Visualization
Table 1: Key Reactant and Product Properties
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2,5-Dimethylphenol | 122.17 | 71-73 | 211-212 | Soluble in ethanol, ether; slightly soluble in water.[6] |
| 4-tert-butyl-2,5-dimethylphenol | 178.27 | Not readily available | Not readily available | Expected to be soluble in non-polar organic solvents. |
| 2-tert-butyl-3,6-dimethylphenol | 178.27 | Not readily available | Not readily available | Expected to be soluble in non-polar organic solvents. |
Diagram 1: General Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of 4-tert-butyl-2,5-dimethylphenol.
Diagram 2: Regioselectivity in the Alkylation of 2,5-Dimethylphenol
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 2. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Detection of 4-tert-butyl-2,5-dimethylphenol
[1][2]
Status: Operational Ticket ID: #T-B25DMP-001 Assigned Specialist: Senior Application Scientist Subject: Interference Mitigation & Protocol Optimization[1][2]
Executive Summary
Detecting 4-tert-butyl-2,5-dimethylphenol (CAS: 17696-37-6 / analogs) presents a unique analytical paradox. While the tert-butyl group increases lipophilicity (aiding retention), it introduces specific steric and isomeric challenges distinct from common antioxidants like BHT.
This guide addresses the three most reported failure modes:
-
Co-elution with structural isomers (xylenol derivatives).
-
False Positives from laboratory plasticizers and BHT leaching.
-
Derivatization Failures in GC-MS due to ortho-methyl steric effects.
Module 1: Chromatographic Resolution (HPLC/UPLC)
The Issue: "I see a split peak or a shoulder on my main analyte."
Diagnosis: This is likely an isomeric separation failure. The specific arrangement of methyl groups (2,5-position) versus the common impurity 2,4-dimethyl-6-tert-butylphenol creates very similar hydrophobicity vectors.[1][2]
Technical Insight: Standard C18 columns often fail to discriminate between positional isomers of alkylphenols because the hydrophobic surface area is nearly identical. You need a stationary phase that interacts with the pi-electron cloud of the benzene ring, which differs slightly between isomers due to electronic induction from the methyl groups.
Troubleshooting Protocol:
| Parameter | Standard Condition (Likely Failing) | Optimized Condition (Recommended) | Mechanism |
| Column Chemistry | C18 (Octadecyl) | Phenyl-Hexyl or PFP (Pentafluorophenyl) | Phenyl phases engage in |
| Mobile Phase B | Acetonitrile | Methanol | Methanol is a protic solvent that allows stronger |
| Temperature | 40°C | 25°C - 30°C | Lower temperatures increase the rigidity of the stationary phase, enhancing shape selectivity for isomers.[1][2] |
Visualizing the Separation Logic
Figure 1: Decision tree for resolving isomeric co-elution of alkylphenols.
Module 2: GC-MS Derivatization & Sensitivity
The Issue: "My signal is low, or I see tailing peaks."
Diagnosis: Incomplete silylation. Unlike BHT (which has two bulky tert-butyl groups flanking the -OH), your molecule has one methyl group at the ortho position (position 2) and the tert-butyl at position 4.[1]
-
The Trap: Researchers often assume "steric hindrance" means they need the harshest conditions (like for BHT), or they treat it like phenol (too mild). The 2-methyl group provides moderate hindrance, requiring a specific balance.[1]
The "Ortho-Effect" Protocol: If you use standard BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), the reaction may be slow, leading to thermal degradation of the underivatized phenol in the injector port.
Optimized Derivatization Workflow:
-
Reagent: Use BSTFA + 10% TMCS (Trimethylchlorosilane). The TMCS acts as a catalyst to overcome the 2-methyl steric barrier.
-
Solvent: Anhydrous Pyridine (scavenges the acid byproduct).
-
Conditions: Incubate at 70°C for 45 minutes . (Standard phenol protocols use 60°C for 20 mins; this is insufficient for 2,5-dimethyl substituted phenols).[1]
Mass Spectrum Verification (EI Source):
-
Target Ion (Quant): Look for the molecular ion (
) or (loss of methyl). -
Interference Flag: If you see a massive peak at m/z 205/220 , that is BHT (leached from plastics), not your analyte.
Module 3: The "Plastic" Interference (Matrix Effects)
The Issue: "I detect the analyte in my blank samples."
Diagnosis: Contamination from laboratory consumables. Alkylphenols are used as antioxidants and plasticizers. They are ubiquitous in:
-
Polypropylene (PP) pipette tips.
-
Microcentrifuge tubes.
-
Septa in GC vials.
The "Zero-Background" System:
| Source | Risk Level | Mitigation Strategy |
| Pipette Tips | High | Use glass syringes or certified "low-retention/low-leachable" tips.[1][2] Pre-rinse tips with methanol before drawing sample. |
| Solvents | Medium | Use LC-MS Grade solvents only.[1][2] Stabilized THF often contains BHT—avoid it. |
| Vial Septa | High | Use PTFE-lined silicone septa.[1][2] Never use raw rubber septa. |
| Filters | High | Avoid Nylon filters.[1][2] Use Regenerated Cellulose (RC) or PTFE. |
Frequently Asked Questions (FAQ)
Q1: What is the pKa of 4-tert-butyl-2,5-dimethylphenol, and how does it affect extraction? A: The pKa is approximately 10.2 - 10.5 .[1][2]
-
Implication: To extract it out of water (into organic), the pH must be neutral or acidic (pH < 8) to keep it protonated (neutral charge).
-
Implication: To keep it retained on an anion-exchange column, pH must be > 12 (fully ionized), which is harsh for silica columns.[1] Use polymer-based columns if high pH is needed.[1][2]
Q2: Can I use LC-MS/MS (Electrospray) for this compound? A: Yes, but with caveats.
-
Mode: ESI Negative (
). -
Challenge: Alkylphenols ionize poorly in ESI compared to acidic drugs.
-
Fix: Consider APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization) . These techniques are far superior for neutral, hydrophobic molecules like substituted phenols and are less susceptible to ion suppression.
Q3: Why does my calibration curve flatten at high concentrations? A: Dimerization. At high concentrations in the source (especially APCI/ESI), phenolic radicals can dimerize.
References
-
BenchChem. (2025).[3] A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Di-tert-butylphenol. (Provides comparative baseline for alkylphenol detection limits and methodologies).
-
International Organisation of Vine and Wine (OIV). (2020).[4] Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS).[1][2][4] Resolution OIV-OENO 620-2020.[1][2][4] (Authoritative protocol for extraction and derivatization of sterically hindered alkylphenols).
-
National Institute of Standards and Technology (NIST). (2025). 2,5-Dimethylphenol Properties and Spectral Data.[1][2][5] NIST Chemistry WebBook, SRD 69. (Reference for thermodynamic properties and pKa values).
-
Safa, K. D., et al. (2006).[6] Study of Fragmentation Reactions of Highly Sterically Hindered Organosilicon Compounds. Phosphorus, Sulfur, and Silicon.[6] (Mechanistic insight into steric hindrance during silylation/derivatization).
Sources
- 1. 2,4-Dimethyl-6-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. Showing Compound 2,5-Dimethylphenol (FDB002413) - FooDB [foodb.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Handling and Storage of 4-tert-butyl-2,5-dimethylphenol
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for 4-tert-butyl-2,5-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound in experimental settings. We will address common questions and troubleshooting scenarios in a practical, question-and-answer format, grounding our recommendations in established safety protocols and chemical principles.
A Note on Chemical Nomenclature
Before proceeding, it is crucial to clarify the identity of the compound. The name "4-tert-butyl-2,5-dimethylphenol" can be ambiguous. The most widely used and commercially significant antioxidant with these components is 6-tert-butyl-2,4-dimethylphenol (CAS No. 1879-09-0), also known as 2-tert-butyl-4,6-dimethylphenol. This guide will focus on this specific isomer. The handling and storage principles outlined here are generally applicable to other alkylated phenols, but researchers must always consult the specific Safety Data Sheet (SDS) for the exact compound they are using.
Section 1: Chemical Identity and Physical Properties
This section provides a quick reference for the key physical and chemical properties critical for experimental design.
FAQ: What are the fundamental properties of 6-tert-butyl-2,4-dimethylphenol I should know?
Understanding the basic properties is the first step to effective handling. This compound is an alkylated phenol, primarily used as an antioxidant or UV stabilizer.[1] It is characterized by a low melting point, meaning it may exist as either a solid or liquid at or near room temperature.[2] Its solubility profile is critical; it is generally insoluble in water but soluble in many organic solvents.[2][3]
| Property | 6-tert-butyl-2,4-dimethylphenol |
| CAS Number | 1879-09-0[1] |
| Molecular Formula | C₁₂H₁₈O[1] |
| Molecular Weight | 178.27 g/mol [2] |
| Appearance | Colorless to yellow liquid or solid with a phenolic odor[2] |
| Melting Point | 21 to 23 °C (70 to 73 °F)[1] |
| Boiling Point | 248 to 249 °C (478 to 480 °F)[1] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol[2][3] |
| Vapor Pressure | 0.01 mmHg (at 20 °C)[2] |
Section 2: Core Safety and Handling Protocols
Safe handling is paramount to protect personnel and ensure experimental integrity. Alkylated phenols can be hazardous, and proper precautions are not optional.
FAQ: What are the primary hazards associated with this compound?
This compound is classified as hazardous. Key risks include:
-
Skin and Eye Damage: It can cause skin irritation and serious eye damage.[4] Prolonged contact may lead to burns.[5]
-
Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[5][6][7] Ingestion of less than 150 grams may cause serious health damage.[5]
-
Respiratory Irritation: Vapors or dust can irritate the respiratory tract and may cause drowsiness or dizziness.[4][5][6]
-
Environmental Hazard: The compound is toxic to aquatic life, with potentially long-lasting effects.[4][7]
FAQ: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A comprehensive PPE strategy is essential.
-
Eye Protection: Wear chemical splash goggles or a face shield that conforms to EU EN166 or US NIOSH standards.[6][7]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., butyl rubber is recommended). Always inspect gloves before use and wash hands after handling.[6][8]
-
Body Protection: Wear a lab coat and, if a significant splash risk exists, impervious clothing.[6][8]
-
Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an organic vapor/acid gas cartridge.[9]
Experimental Protocol: Weighing and Preparing Stock Solutions
This protocol is designed to minimize exposure and ensure accuracy.
Objective: To safely and accurately prepare a stock solution of 4-tert-butyl-2,5-dimethylphenol in an appropriate organic solvent.
Materials:
-
4-tert-butyl-2,5-dimethylphenol
-
Appropriate solvent (e.g., ethanol, acetone)
-
Volumetric flask with stopper
-
Analytical balance
-
Spatula and weigh boat/paper
-
Pipettes
-
Secondary containment tray
Procedure:
-
Preparation: Don all required PPE. Ensure that a safety shower and eyewash station are accessible.[6][10] Perform all operations within a certified chemical fume hood.
-
Equilibration: If the compound was stored in a refrigerator, allow the container to warm to room temperature before opening.
-
Scientist's Note: This prevents atmospheric moisture from condensing inside the cold container, which could compromise the integrity of the hygroscopic or reactive compound.
-
-
Weighing: Place a weigh boat on the analytical balance and tare. Carefully transfer the desired amount of the compound using a clean spatula. Record the exact weight.
-
Rationale: Since the compound may be a low-melting solid, be prepared for a waxy or liquid consistency.[2] Handling it as a liquid may require a syringe or pipette.
-
-
Dissolution: Place the volumetric flask in a secondary containment tray. Carefully transfer the weighed compound into the flask. Add approximately half of the final volume of the desired solvent.
-
Mixing: Stopper the flask and gently swirl to dissolve the compound. If needed, use a sonicator for a few minutes to ensure complete dissolution.
-
Self-Validation Check: The solution should be clear and free of visible particulates.
-
-
Final Volume: Once fully dissolved, add the solvent to the calibration mark on the volumetric flask. Invert the flask several times to ensure a homogenous solution.
-
Labeling and Storage: Clearly label the solution with the compound name, concentration, solvent, date, and your initials. Store appropriately, as detailed in the next section.
Diagram: Safe Handling Workflow
Caption: Workflow for the safe handling of 4-tert-butyl-2,5-dimethylphenol.
Section 3: Storage and Stability
Proper storage is critical for maintaining the compound's purity and efficacy, as well as for safety.
FAQ: What are the ideal long-term storage conditions?
Store the compound in a cool, dry, dark, and well-ventilated place.[6][7][10][11] The container must be tightly closed to prevent exposure to air and moisture.[10][12]
-
Temperature: While some sources suggest a cool place, others recommend refrigeration.[7][9] Always check the supplier's recommendation. Avoid temperature fluctuations.[12]
-
Atmosphere: For maximum stability, especially for high-purity applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Store in an amber or opaque container to protect from light, which can catalyze degradation.[12]
FAQ: My compound has turned yellow or brown. Is it still usable?
Phenols are susceptible to oxidation, which often results in the formation of colored quinone-type compounds. A change from colorless/white to yellow or brown indicates potential degradation.
-
Causality: This oxidation is accelerated by exposure to air (oxygen) and light. While the compound is an antioxidant, it works by being oxidized itself.
-
Impact: For applications sensitive to purity, such as drug development or kinetic studies, the presence of these impurities can be problematic. The effective concentration of the active antioxidant will be lower, and the impurities may have their own unintended reactivity.
-
Recommendation: If the discoloration is minor, the material may still be suitable for less sensitive applications. For high-purity work, it is recommended to use a fresh, unoxidized lot. A purity check via techniques like HPLC or NMR is advisable if there are doubts.
FAQ: What materials and chemicals are incompatible with this compound?
Avoid contact with the following to prevent hazardous reactions:
-
Bases and Strong Reducing Agents: As a weak acid, it will react with bases.[2][9] It is also incompatible with strong reducing agents like hydrides, nitrides, and alkali metals.[2][9]
-
Oxidizing Agents: Avoid strong oxidizers.[7]
-
Certain Metals: Do not use containers or equipment made of brass or copper.[7]
-
Acid Chlorides and Anhydrides: These can cause vigorous reactions.[7]
Diagram: Decision Tree for Stored Compound Integrity
Caption: Decision-making process for assessing the quality of stored material.
Section 4: Troubleshooting Experimental Issues
FAQ: I'm seeing poor antioxidant performance in my assay. Could the compound be the problem?
Yes. If you observe lower-than-expected antioxidant activity, consider these possibilities:
-
Degradation: As discussed, the compound may have oxidized during storage, reducing the concentration of the active phenol.
-
Incompatibility: Check your experimental medium. The compound's reactivity as a weak acid could be affected by the pH of your buffer.[9] Furthermore, ensure no incompatible substances (e.g., certain metal ions, strong bases) are present.[7][9]
-
Solubility: The compound's low water solubility means it may have precipitated out of your aqueous solution, drastically lowering its effective concentration.[2] Visually inspect for any cloudiness or precipitate.
FAQ: The compound won't dissolve in my aqueous buffer. What can I do?
This is a common issue due to its hydrophobic nature.[2]
-
Co-solvents: The standard approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like ethanol or DMSO) to create a concentrated stock solution. This stock can then be diluted into the aqueous buffer.
-
Scientist's Note: Always run a vehicle control in your experiment using the same final concentration of the co-solvent to ensure it does not affect your results.
-
-
Formulation: For drug development applications, more advanced formulation strategies like using surfactants or creating emulsions may be necessary to achieve the desired bioavailability.
Section 5: Emergency Procedures
FAQ: What is the first aid response for exposure?
Immediate action is critical. Always have the SDS readily available for emergency responders.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]
FAQ: How do I handle a small spill?
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.
-
Wear PPE: Use proper PPE, including respiratory protection if necessary.
-
Containment: For solid spills, sweep up carefully to avoid creating dust. For liquid spills, absorb with an inert material like vermiculite, sand, or earth.[6]
-
Collection: Place the absorbed material and any contaminated items into a suitable, sealed, and labeled container for chemical waste disposal.[6][9]
-
Decontamination: Clean the spill area thoroughly. The National Toxicology Program recommends washing with alcohol followed by a strong soap and water solution.[9]
References
-
Material Safety Data Sheet - 2-(tert-Butyl)-4,6-dimethylphenol, tech. Cole-Parmer.
-
SAFETY DATA SHEET - 2-tert-Butyl-4,6-dimethylphenol. Thermo Fisher Scientific.
-
2,5-DIMETHYL PHENOL CAS No 95-87-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
Chemical Safety Data Sheet MSDS / SDS - 2,5-DI-TERT-BUTYLPHENOL. ChemicalBook.
-
Evaluation statement: 4-tert-butylphenol and 4-tert-pentylphenol. Australian Industrial Chemicals Introduction Scheme (AICIS).
-
Air Sensitive Compounds. Ossila.
-
4-TERT-BUTYL PHENOL. CAMEO Chemicals - NOAA.
-
4-tert-butylphenol. Solubility of Things.
-
2,4-Dimethyl-6-tert-butylphenol. Wikipedia.
-
2,5-xylenol, 95-87-4. The Good Scents Company.
-
2,4-Dimethyl-6-tert-butylphenol | C12H18O | CID 15884. PubChem.
-
2,5-Dimethylphenol | C8H10O | CID 7267. PubChem.
-
6-tert-Butyl-2,4-xylenol. Santa Cruz Biotechnology.
-
Safety Data Sheet: 2,4-Di-tert-butylphenol. Chemos.
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
Sources
- 1. 2,4-Dimethyl-6-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. 2,4-Dimethyl-6-tert-butylphenol | C12H18O | CID 15884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemos.de [chemos.de]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. ossila.com [ossila.com]
Technical Support Center: Scale-Up Synthesis of 4-tert-butyl-2,5-dimethylphenol
Current Status: Online | Specialist: Senior Application Scientist | Topic: Scale-Up Chemistry
Executive Summary & Chemical Context
Target Molecule: 4-tert-butyl-2,5-dimethylphenol (CAS: 17696-37-6) Synonyms: 4-tert-butyl-2,5-xylenol; 2,5-dimethyl-4-tert-butylphenol.[1][2][3][4] Precursor: 2,5-Dimethylphenol (2,5-xylenol) (CAS: 95-87-4). Key Application: Intermediate for antioxidants, UV stabilizers, and polymerization inhibitors.[5]
This guide addresses the specific challenges of scaling the Friedel-Crafts alkylation of 2,5-xylenol. Unlike bench-scale synthesis where yield is paramount, scale-up prioritizes heat management, viscosity control, and regioselectivity (specifically avoiding the 6-tert-butyl ortho isomer).
Reaction Mechanism & Pathway
The synthesis relies on Electrophilic Aromatic Substitution (EAS).[5] The tert-butyl carbocation attacks the electron-rich phenol ring.
Critical Regioselectivity Factors
-
Target (Para): Position 4 is sterically favored and thermodynamically stable.[5]
-
Impurity (Ortho): Position 6 is kinetically accessible but sterically crowded by the hydroxyl group and the C5-methyl.
-
Thermodynamics: At higher temperatures (>60°C), the reaction is reversible; the bulky tert-butyl group will migrate from the crowded ortho position to the more stable para position.[5]
Caption: Reaction pathway illustrating the competition between kinetic (ortho) and thermodynamic (para) alkylation. Higher temperatures facilitate isomerization to the desired 4-position.
Scale-Up Protocol (100g to 1kg Scale)
Safety Warning: This reaction is exothermic.[5] tert-Butyl alcohol (TBA) is flammable.[5] Acid catalysts are corrosive.[5]
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 2,5-Dimethylphenol | Substrate | 1.0 | Solid (mp 75°C). Melt before addition if running neat. |
| tert-Butyl Alcohol (TBA) | Alkylating Agent | 1.1 - 1.2 | Slight excess drives conversion. |
| H₃PO₄ (85%) | Catalyst | 0.5 - 1.0 w/w | Milder than H₂SO₄, better selectivity.[5] |
| Toluene/Xylene | Solvent (Optional) | 2-3 Vol | Recommended for heat dissipation on scale >1kg.[5] |
Step-by-Step Methodology
-
Preparation:
-
Catalyst Addition:
-
Add Phosphoric Acid (or PTSA) slowly.[5] Ensure agitation is >200 RPM to prevent hot spots.
-
-
Alkylation (The Critical Step):
-
Add TBA dropwise over 2–4 hours.
-
Monitor Internal Temp: Maintain 60–80°C. Do not exceed 90°C (risk of de-alkylation) or drop below 50°C (risk of crystallization/ortho-impurity).
-
Checkpoint: If using Isobutylene gas, bubble slowly; ensure a scrubber is attached for unreacted gas.[5]
-
-
Digestion:
-
Hold at 70°C for 2–4 hours.
-
IPC (In-Process Control): Check by GC/TLC. Target: <2% unreacted xylenol.[5]
-
-
Quench & Workup:
-
Purification (Crystallization):
Troubleshooting Guide & FAQs
Category A: Yield & Conversion Issues
Q: My reaction stalls at 70% conversion. Adding more TBA doesn't help.
-
Diagnosis: Water accumulation.[5] TBA generates water as a byproduct (
). Water dilutes the acid catalyst, reducing its strength ( ).[5] -
Fix:
Q: I see a large amount of "light" impurities on GC.
-
Diagnosis: De-alkylation.[5] You likely overheated the reaction (>95°C), causing the tert-butyl group to fall off (reversibility of Friedel-Crafts).
-
Fix: Strictly control the jacket temperature. Ensure the exotherm from TBA addition doesn't spike the internal temperature.[5]
Category B: Selectivity & Purity
Q: My product has a lower melting point (e.g., 55-60°C) than the literature value (71°C).
-
Diagnosis: Isomeric contamination.[5] You likely have significant 6-tert-butyl-2,5-dimethylphenol (ortho isomer).
-
Fix:
-
Thermodynamic Push: Heat the reaction mixture to 80°C for an extra 2 hours after TBA addition is complete. This forces the ortho isomer to rearrange to the stable para form.[5]
-
Recrystallization: Recrystallize from Hexane. The para isomer is generally less soluble and crystallizes better than the ortho isomer.[5]
-
Q: The reaction mixture turned into a solid block.
-
Diagnosis: Solvent deficiency.[5] The product (mp 71°C) and starting material (mp 75°C) are both solids.[5] As conversion increases, the freezing point of the mixture rises.[5]
-
Fix:
-
Immediate: Raise the temperature to 85°C to melt the block (ensure agitation is off until melted to save the motor).
-
Prevention: Use a solvent (Toluene or Heptane) for scales >100g.[5]
-
Category C: Operational Safety[5]
Q: Filtration is extremely slow (clogging).
-
Diagnosis: Fine crystal formation due to "Crash Cooling."[5]
-
Fix: Re-heat the slurry to dissolve fines, then implement a controlled cooling ramp (e.g., 10°C per hour). Add seed crystals at 65°C to encourage large, filterable crystal growth.[5]
Process Flow Diagram (Graphviz)
Caption: Operational workflow for the batch synthesis of 4-tert-butyl-2,5-dimethylphenol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7267, 2,5-Dimethylphenol.[5] Retrieved from .[5]
-
Stenutz, R. (n.d.). 4-tert-butyl-2,5-dimethylphenol Data Sheet. Retrieved from .[5]
-
NIST Chemistry WebBook. 4-tert-butyl-2,5-xylenol Properties. SRD 69.[4][5] Retrieved from .[5]
-
LookChem. 4-tert-Butyl-2,6-dimethylphenol vs 2,5-isomer differentiation. (For comparative physical property verification). Retrieved from .[5]
-
PrepChem. General procedures for alkylation of xylenols. Retrieved from .[5]
Sources
- 1. 4-tert-butyl-2,5-xylenol | 17696-37-6 [chemnet.com]
- 2. 4-tert-butyl-2,5-dimethylphenol [stenutz.eu]
- 3. Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | C12H18O | CID 87249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-tert-butyl-2,5-xylenol [webbook.nist.gov]
- 5. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 4-tert-butyl-2,5-dimethylphenol Efficacy
Current Status: Operational Topic: Optimization of Sterically Hindered Phenolic Antioxidants Ticket ID: TBDMP-OPT-001 Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with 4-tert-butyl-2,5-dimethylphenol (4-TBDMP), a sterically hindered phenol. While structurally robust, its efficacy in biological systems is often throttled by two factors: solubility-limited bioavailability and kinetic stagnation (the inability to regenerate after scavenging a radical).
This guide addresses these bottlenecks. We move beyond simple "concentration increases" and focus on synergistic regeneration and liposomal delivery to enhance efficacy without increasing toxicity.
Module 1: The Chemistry of Enhancement (Synergism)
User Query: "I've increased the concentration of 4-TBDMP, but the antioxidant capacity plateaus. Why isn't it linear?"
Root Cause:
4-TBDMP operates via Hydrogen Atom Transfer (HAT) . It donates a hydrogen atom to a free radical (
-
The Trap: The tert-butyl group provides steric hindrance, which is good for stability but prevents the phenoxyl radical from reacting further. Once it donates its hydrogen, it is "spent."
-
The Solution: You need a secondary antioxidant (a synergist) to donate a hydrogen back to the phenoxyl radical, regenerating the 4-TBDMP so it can cycle again.
Protocol: Designing a Synergistic System
For drug development applications, we recommend a Type I / Type II Synergistic Matrix .
| Component Type | Role | Recommended Partner | Mechanism |
| Primary (Type I) | Radical Scavenger (The "Shield") | 4-TBDMP | Stops the chain reaction via HAT. |
| Secondary (Type II) | Regenerator (The "Battery") | Ascorbyl Palmitate (Lipophilic Vitamin C) | Reduces the phenoxyl radical back to active phenol. |
| Auxiliary | Hydroperoxide Decomposer | Thioethers (e.g., Dilauryl thiodipropionate) | Non-radical decomposition of hydroperoxides (preventing new radicals). |
The Regeneration Pathway (Visualization)
The following diagram illustrates how adding a synergist (Ascorbate) creates a closed loop, theoretically allowing one molecule of 4-TBDMP to scavenge multiple radicals.
Figure 1: The synergistic regeneration cycle. Without the synergist (blue path), 4-TBDMP is consumed linearly. With the synergist, it acts catalytically.
Module 2: Bioavailability & Delivery (Formulation)
User Query: "The compound precipitates in cell culture media. My IC50 data is inconsistent."
Root Cause: 4-TBDMP is highly lipophilic (LogP ~4-5). In aqueous media (DMEM/RPMI), it aggregates or precipitates, leading to false negatives in efficacy assays.
The Solution: Liposomal Encapsulation .[1][2][3] Encapsulating 4-TBDMP in a lipid bilayer not only solves solubility but facilitates entry into the cell membrane, where lipid peroxidation actually occurs.
Protocol: Thin-Film Hydration for 4-TBDMP Liposomes
Reagents:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol (Stabilizer)
-
4-TBDMP
-
Chloroform (Solvent)[2]
-
PBS (pH 7.4)
Step-by-Step Workflow:
-
Molar Ratio Setup:
-
Prepare a mixture of DSPC : Cholesterol : 4-TBDMP in a 7:2:1 molar ratio .
-
Why? Cholesterol rigidifies the membrane, preventing leakage of the small phenolic molecule.
-
-
Solvent Dissolution:
-
Dissolve all components in 5 mL of Chloroform in a round-bottom flask. Ensure complete solubilization.
-
-
Film Formation:
-
Evaporate solvent using a Rotary Evaporator at 45°C under vacuum until a thin, dry lipid film forms on the flask wall.
-
Critical Step: Purge with Nitrogen gas for 1 hour to remove trace chloroform (cytotoxic).
-
-
Hydration:
-
Add pre-warmed PBS (55°C) to the flask.
-
Vortex vigorously for 30 minutes. This creates Multi-Lamellar Vesicles (MLVs).
-
-
Sizing (Extrusion):
-
Pass the suspension through a polycarbonate membrane (100 nm pore size) 11 times using an extruder.
-
Result: Uniform Uni-Lamellar Vesicles (LUVs) containing 4-TBDMP.
-
Figure 2: Thin-film hydration workflow for encapsulating hydrophobic phenols.
Module 3: Assay Troubleshooting (Validation)
User Query: "My DPPH results show lower activity than BHT, but the cell data shows high protection. Which is real?"
Root Cause: Standard DPPH assays are kinetically flawed for sterically hindered phenols. The bulky tert-butyl group at the ortho position physically blocks the large DPPH radical from approaching the hydroxyl group quickly.
The Fix: Do not use the standard 30-minute endpoint. You are measuring rate, not capacity.
Corrective Action: Kinetic DPPH Assay
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Use) |
| Timepoint | Single read at 30 mins | Kinetic read every 10 mins for 4 hours |
| Solvent | Methanol | Ethanol or Buffered Acetate (Methanol can interfere with hydrogen bonding) |
| Interpretation | Absorbance at T=30 | EC50 at Steady State (T_plateau) |
Why this matters: 4-TBDMP is a "slow-acting" antioxidant. In a biological system (long-term storage or in vivo), the total capacity (how many radicals it eventually kills) is more important than the initial speed. The kinetic assay will reveal that 4-TBDMP eventually matches or exceeds unhindered phenols, correlating better with your cell data.
References
-
Mechanism of Hindered Phenols
-
Synergistic Effects
-
Liposomal Encapsulation
-
DPPH Assay Limitations
-
ResearchGate. (2025). Antioxidant capacity and kinetics of dendritic hindered phenols using DPPH assay. Retrieved from 11
- Context: Explains the kinetic behavior of hindered phenols in DPPH assays and the necessity of analyzing reaction r
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste: Insights into Encapsulation Efficiency, Antioxidant, and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antioxidant Activity of Liposomal Formulations of Sea Buckthorn and Grape Pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 6. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 7. partinchem.com [partinchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: Efficacy of 4-tert-Butyl-2,5-dimethylphenol vs. Standard Stabilizers
[1][2]
Executive Summary
In the landscape of pharmaceutical and material stabilization, 4-tert-butyl-2,5-dimethylphenol (4-tBu-2,5-DMP) represents a specific class of "semi-hindered" phenolic antioxidants.[1][2] Unlike the industry-standard Butylated Hydroxytoluene (BHT) , which relies on massive steric bulk for radical stability, 4-tBu-2,5-DMP offers a distinct kinetic profile due to its asymmetric substitution.[1][2]
This guide objectively compares 4-tBu-2,5-DMP against BHT, BHA, and
Chemical Basis of Efficacy: Structure-Activity Relationship (SAR)[2]
To understand the efficacy differences, one must analyze the micro-environment of the phenolic hydroxyl group.
-
BHT (2,6-di-tert-butyl-4-methylphenol): The hydroxyl group is shielded by two bulky tert-butyl groups at the ortho positions (2,6).[1][2] This "steric shield" prevents direct attack by molecular oxygen and stabilizes the resulting phenoxy radical, preventing it from initiating new chain reactions.
-
4-tBu-2,5-DMP: The hydroxyl group is flanked by a methyl group at position 2 and a hydrogen at position 6.[1][2] This reduced steric hindrance allows for faster hydrogen atom transfer (HAT) to incoming radicals.[2] However, the resulting radical is less stable and more prone to coupling reactions (dimerization) than the BHT radical.
Mechanism of Action Pathway
The following diagram illustrates the comparative radical scavenging mechanism.
Figure 1: Comparative mechanism showing the kinetic advantage (speed) of 4-tBu-2,5-DMP versus the thermodynamic stability of BHT.
Comparative Performance Analysis
The following data synthesizes physicochemical properties and experimental performance metrics.
Table 1: Physicochemical & Efficacy Profile[3]
| Feature | 4-tert-Butyl-2,5-dimethylphenol | BHT (Standard) | |
| CAS Number | 17696-37-6 | 128-37-0 | 10191-41-0 |
| Steric Class | Semi-Hindered | Fully Hindered | Semi-Hindered |
| Reaction Kinetics ( | High (Fast Scavenging) | Moderate (Controlled) | Very High |
| Radical Stability | Moderate | High | Low (Pro-oxidant potential) |
| Oxidation Induction Time (OIT) | Moderate (Lower persistence) | High (Long persistence) | Low (Thermal degradation) |
| Volatility | Moderate | High (Sublimes) | Low |
| Primary Application | Fuel/Solvent Stabilization, Monomer Inhibition | Pharma Excipient, Food, Polymers | Biologics, Lipids |
Critical Insight: The "OIT vs. Rate" Trade-off
In Differential Scanning Calorimetry (DSC) experiments, BHT typically exhibits a longer Oxidation Induction Time (OIT) because its radical is stable enough to scavenge a second radical effectively.[2] 4-tBu-2,5-DMP, while reacting faster initially, is consumed more rapidly.[1][2]
Experimental Protocols for Validation
To validate the efficacy of 4-tBu-2,5-DMP in your specific matrix, use the following self-validating protocols.
Protocol A: Accelerated Oxidation by DSC (OIT Determination)
Objective: Measure the time to onset of oxidation at elevated temperatures.
-
Preparation: Dissolve the stabilizer (0.1% w/w) in the target matrix (e.g., Lipid or Polymer).
-
Instrument: Differential Scanning Calorimeter (DSC) with oxygen flow control.
-
Procedure:
-
Validation: Run a blank (no stabilizer) and a BHT standard. The OIT of 4-tBu-2,5-DMP should be
the blank but likely of the BHT value.[1][2]
Protocol B: DPPH Radical Scavenging Assay (Kinetic Assessment)
Objective: Quantify the speed of radical neutralization.
-
Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (purple solution).
-
Sample: Prepare 1 mM solution of 4-tBu-2,5-DMP and comparators.
-
Measurement:
-
Mix 1 mL sample + 3 mL DPPH solution.[2]
-
Measure Absorbance at 517 nm immediately and every 30 seconds for 30 minutes.
-
-
Analysis: Plot
vs. Time.
Experimental Workflow Diagram
Figure 2: Decision tree for selecting stabilizers based on experimental OIT and DPPH data.
Safety & Regulatory Considerations
For drug development professionals, efficacy is secondary to safety.[1]
-
Endocrine Disruption: Structurally related compounds (like 4-tert-butylphenol) are known endocrine disruptors. 4-tBu-2,5-DMP has not been as extensively cleared for oral pharmaceutical use as BHT.[1][2]
-
Regulatory Status: It is frequently found in industrial inventories (TSCA, DSL) but is NOT a standard compendial excipient (USP/NF) like BHT or Propyl Gallate.[2]
-
Recommendation: Use 4-tBu-2,5-DMP primarily for:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 861198, 4-tert-Butyl-2,5-dimethylphenol.[1][2] Retrieved from [Link][2]
-
NIST Chemistry WebBook. 4-tert-butyl-2,5-xylenol Thermochemical Data.[1][2] Retrieved from [Link][2]
-
Australian Industrial Chemicals Introduction Scheme (2022). Evaluation statement: 4-tert-butylphenol and 4-tert-pentylphenol.[1][2][4] (Toxicity reference for structural analogs). Retrieved from [Link][2]
Sources
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | C12H18O | CID 87249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
Cross-Referencing Spectroscopic Data for 4-tert-butyl-2,5-dimethylphenol: A Validation Guide
Topic: Cross-Referencing Spectroscopic Data for 4-tert-butyl-2,5-dimethylphenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4]
Executive Summary: The Regioisomer Challenge
In the synthesis and application of sterically hindered phenols—critical intermediates in drug discovery and antioxidant stabilization—4-tert-butyl-2,5-dimethylphenol (CAS 17696-37-6) presents a unique analytical challenge.[1][2][3][4] The Friedel-Crafts alkylation of 2,5-xylenol often yields a mixture of regioisomers, most notably the target para-substituted product and the ortho-substituted impurity, 6-tert-butyl-2,5-dimethylphenol .[1][2][3][4]
While both isomers share the same molecular weight (178.27 g/mol ) and elemental composition, their chemical reactivity and biological profiles differ drastically.[4] The ortho-isomer (6-tert-butyl) exhibits "cryptophenolic" behavior—reduced acidity and antioxidant potency due to steric shielding of the hydroxyl group.[2][3]
This guide provides a field-proven, cross-referenced spectroscopic framework to definitively validate the identity of 4-tert-butyl-2,5-dimethylphenol and distinguish it from its cryptophenolic isomers without relying solely on melting point data.[1][2][3][4]
Spectroscopic Profile & Cross-Referencing[1][2][3]
To ensure structural integrity, researchers must cross-reference Nuclear Magnetic Resonance (NMR) data with Infrared (IR) spectroscopy.[4] The causal link between steric hindrance and spectral shifts is the primary validation mechanism.[4]
Comparative Spectroscopic Data Table
| Feature | Target: 4-tert-butyl-2,5-dimethylphenol | Impurity: 6-tert-butyl-2,5-dimethylphenol | Causality / Mechanistic Insight |
| Substitution | Para-tert-butyl | Ortho-tert-butyl | Para substitution leaves the OH group accessible; Ortho blocks it.[1][2][3] |
| 1H NMR: Aromatic | Two singlets (para to each other) | Two doublets (meta coupling) or singlets | Target has protons at C3 and C6 (para).[4][5] Impurity has protons at C3 and C4 (ortho/meta).[4][5] |
| 1H NMR: -OH | Broad singlet, ~4.5 - 5.0 ppm | Sharp singlet, ~1.2 - 1.5 ppm (shielded) | Ortho-t-butyl shields the OH proton and prevents H-bonding, shifting it upfield.[1][2][3][4] |
| IR: O-H Stretch | Broad band: 3200–3400 cm⁻¹ | Sharp peak: ~3600–3640 cm⁻¹ | Target forms intermolecular H-bonds.[1][2][3] Impurity is sterically prevented from H-bonding ("free" OH).[3][4] |
| Solubility (10% NaOH) | Soluble (forms phenolate) | Insoluble (Cryptophenol) | Steric bulk of ortho-t-butyl prevents solvation of the phenolate anion.[1][3][4] |
Detailed NMR Analysis (400 MHz, CDCl3)
-
Target (4-tert-butyl): Look for two distinct aromatic singlets.
-
Differentiation Logic: If you observe a sharp OH peak upfield (< 2.0 ppm) or aromatic coupling characteristic of adjacent protons, your sample contains the ortho impurity.[4][5]
Experimental Protocol: Differential Solubility Purification
This protocol utilizes the "cryptophenol" effect to separate the target from its sterically hindered isomers.[4][5] This is a self-validating system: if the product does not dissolve in NaOH, it is the incorrect isomer.[4]
Reagents
-
Crude reaction mixture (4-tert-butyl-2,5-dimethylphenol + isomers)[1][2][3][4]
-
Diethyl Ether or Ethyl Acetate (for extraction)[4]
-
Magnesium Sulfate (MgSO4)[4]
Step-by-Step Workflow
-
Dissolution: Dissolve 5.0 g of the crude phenolic mixture in 50 mL of diethyl ether.
-
Alkaline Extraction (The Critical Filter):
-
Phase Separation:
-
Acidification & Recovery:
-
Final Isolation:
Visualizations
Diagram 1: Analytical Decision Tree
This logic flow guides the researcher through the spectroscopic identification process.[4][5]
Caption: Decision tree for distinguishing regioisomers based on steric effects on spectroscopy and solubility.
Diagram 2: Purification Workflow
The "Cryptophenol" separation mechanism visualized.[4][5][7]
Caption: Purification workflow utilizing differential acidity caused by steric hindrance.
Comparative Performance: Target vs. BHT
In drug development, phenolic antioxidants are often benchmarked against Butylated Hydroxytoluene (BHT) .[4][5] Understanding the structural differences allows for precise application selection.[4][5]
| Feature | 4-tert-butyl-2,5-dimethylphenol | BHT (2,6-di-tert-butyl-4-methylphenol) | Implication for Research |
| Steric Hindrance | Moderate (One ortho-methyl) | High (Two ortho-tert-butyls) | BHT is a better radical trap for highly reactive species; the Target is more reactive in coupling reactions.[1][2][3] |
| Metabolic Stability | Lower (OH accessible) | High (OH shielded) | Target molecule is more suitable as a transient intermediate or biodegradable stabilizer.[4][5] |
| Reactivity | Nucleophilic at C6 (Ortho) | Non-nucleophilic (Blocked) | The Target can be further functionalized (e.g., Mannich reaction) at the C6 position; BHT cannot.[4][5] |
Field Insight: If your application requires downstream functionalization (e.g., creating a ligand for catalysis), 4-tert-butyl-2,5-dimethylphenol is superior because the C6 position remains active.[1][2][3][4] BHT is a "dead-end" antioxidant.[2][3][4]
References
-
National Center for Biotechnology Information. (2025).[4][5] PubChem Compound Summary for CID 87249, 4-tert-Butyl-2,5-dimethylphenol. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022).[4][5][8] Evaluation statement: 4-tert-butylphenol and 4-tert-pentylphenol.[1][2][3] Retrieved from [Link][4]
-
Organic Syntheses. (2025). Methylaluminum Bis(4-Bromo-2,6-Di-tert-Butylphenoxide).[1][2][3] (Validation of steric hindrance in phenol separations). Retrieved from [Link]
Sources
- 1. angenesci.com [angenesci.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dimethyl-6-tert-butylphenol | C12H18O | CID 15884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Senior Application Scientist's Guide to the Comparative Analysis of Alkylated Phenols
For: Researchers, scientists, and drug development professionals
Introduction: The Versatile World of Alkylated Phenols
Alkylated phenols are a significant class of organic compounds characterized by a phenol ring substituted with one or more alkyl groups.[1] This structural motif imparts a unique combination of hydrophobicity from the alkyl chain and antioxidant potential from the phenolic hydroxyl group.[2] Consequently, these compounds have found widespread applications across various industries, serving as crucial intermediates in the production of non-ionic surfactants, as preservatives, and as modifiers for resins and lubricants.[1][3] In the realm of materials science and drug development, their primary role is often that of potent antioxidants, protecting organic materials from oxidative degradation.[4]
This guide provides a comprehensive comparative analysis of alkylated phenols, delving into their synthesis, characterization, and performance as antioxidants. We will explore the underlying principles of their synthesis and antioxidant mechanisms, provide detailed experimental protocols for their evaluation, and present comparative data to aid researchers in selecting and designing alkylated phenols for specific applications.
I. Synthesis of Alkylated Phenols: A Tale of Two Pathways
The primary industrial method for synthesizing alkylated phenols is the Friedel-Crafts alkylation of phenols with olefins, typically catalyzed by strong acids.[5][6] This reaction, while effective, can sometimes lead to a mixture of ortho and para isomers and is often catalyzed by corrosive and environmentally challenging acids. An alternative and more regioselective approach is the direct ortho-alkylation of phenols.
Friedel-Crafts Alkylation: The Workhorse of Industry
The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism where a carbocation is generated from an alkene in the presence of a Lewis or Brønsted acid catalyst.[5] This carbocation then attacks the electron-rich phenol ring, primarily at the ortho and para positions.
Generalized Reaction Scheme:
Caption: Friedel-Crafts Alkylation of Phenol.
Experimental Protocol: Synthesis of tert-Butylphenol
This protocol describes a general laboratory-scale synthesis of a mixture of ortho- and para-tert-butylphenol via Friedel-Crafts alkylation.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place phenol (1 equivalent) and a suitable solvent like hexane.
-
Catalyst Addition: Carefully add a catalytic amount of a Lewis acid, such as aluminum chloride (AlCl3) (0.1 equivalents), to the stirred solution.
-
Alkene Addition: Slowly add isobutylene (1.1 equivalents) dropwise from the dropping funnel. The reaction is exothermic, so maintain the temperature with a water bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by slowly adding ice-cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to separate the ortho and para isomers.
Comparative Synthesis Yields:
The yield and isomer distribution in Friedel-Crafts alkylation are highly dependent on the catalyst, solvent, and reaction conditions.
| Phenol | Alkene | Catalyst | Temperature (°C) | Yield (%) (o:p ratio) | Reference |
| Phenol | Isobutylene | ZnCl2/CSA | 140 | 74 (ortho-selective) | [1] |
| 3-tert-Butylphenol | Cyclohexanol | ZnCl2/CSA | 140 | 69 | [1] |
| 3-Isopropylphenol | 2-Adamantanol | ZnCl2/CSA | 140 | 85 | [1] |
Ortho-Alkylation: Precision in Synthesis
For applications requiring specific isomers, direct ortho-alkylation methods offer superior regioselectivity. These reactions often employ metal catalysts that coordinate to the phenolic hydroxyl group, directing the alkylating agent to the adjacent ortho position.
Experimental Protocol: Rhenium-Catalyzed Ortho-Alkylation
This protocol is adapted from a known method for the selective ortho-alkylation of phenols.
-
Reaction Setup: In a sealed tube, combine the phenol (1 equivalent), the alkene (1.5 equivalents), and a rhenium catalyst such as Re2(CO)10 (2 mol%).
-
Reaction Conditions: Heat the mixture at a high temperature (e.g., 150-180°C) for several hours.
-
Purification: After cooling, the product can be directly purified by column chromatography on silica gel.
II. Characterization of Alkylated Phenols: Confirming Structure and Purity
Once synthesized, it is crucial to confirm the structure and purity of the alkylated phenols. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in a molecule.
Characteristic FTIR Absorption Bands for Alkylated Phenols:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3600 - 3200 | Strong, broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=C stretch (aromatic) | 1600 - 1450 | Medium |
| C-O stretch (phenolic) | 1260 - 1180 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
Characteristic ¹H and ¹³C NMR Chemical Shifts for Alkylated Phenols:
| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenolic OH | 4.0 - 8.0 (broad singlet) | - |
| Aromatic CH | 6.5 - 8.0 | 110 - 160 |
| Aliphatic CH (benzylic) | 2.2 - 3.0 | 20 - 45 |
| Aliphatic CH (other) | 0.8 - 1.8 | 10 - 40 |
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for separating and identifying volatile alkylated phenols. The gas chromatogram provides information on the purity and isomer distribution, while the mass spectrum offers fragmentation patterns that help in structure elucidation.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile or thermally labile alkylated phenols. Reversed-phase HPLC with a UV detector is commonly used.
III. Comparative Analysis of Antioxidant Performance
The primary function of many alkylated phenols is to act as antioxidants. Their efficacy can be quantified and compared using various in vitro assays. The antioxidant mechanism of phenols typically involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this method measures the reduction of the pre-formed ABTS radical cation by an antioxidant.
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Experimental Workflow for Antioxidant Assays:
Caption: General workflow for antioxidant capacity assays.
Comparative Antioxidant Activity (IC50 Values):
The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II) equiv.) | Reference |
| p-Methylaminophenol | - | - | - | [3] |
| p-Butylaminophenol | - | - | - | [3] |
| p-Hexylaminophenol | - | - | - | [3] |
| p-Octylaminophenol | Potent inhibitor | - | - | [3] |
| Butylated Hydroxytoluene (BHT) | ~200 | - | - | [7] |
| Butylated Hydroxyanisole (BHA) | ~100 | - | - | [7] |
| Trolox (Standard) | ~45 | ~15 | - | [7] |
IV. Structure-Activity Relationship (SAR)
The antioxidant activity of alkylated phenols is influenced by several structural features:
-
Number and Position of Alkyl Groups: Steric hindrance around the hydroxyl group by bulky alkyl groups (e.g., tert-butyl) can enhance the stability of the resulting phenoxyl radical, thereby increasing antioxidant activity. Ortho-substitution is generally more effective than para-substitution.
-
Nature of the Alkyl Group: The electron-donating nature of alkyl groups can also influence the ease of hydrogen atom donation from the hydroxyl group.
-
Alkyl Chain Length: The effect of alkyl chain length on antioxidant activity is complex and can depend on the assay system. In some cases, longer alkyl chains can increase lipophilicity, which may enhance activity in lipid-based systems.[3][8]
V. Safety and Ecotoxicity: A Critical Consideration
While alkylated phenols are valuable industrial chemicals, some have raised environmental and health concerns. Long-chain alkylphenols, such as nonylphenol and octylphenol, are known to be persistent in the environment and can act as endocrine disruptors.[9]
Comparative Toxicity Data:
| Compound | Organism | Endpoint | Value | Reference |
| Nonylphenol | Fish | LC50 | 0.1 - 1.0 mg/L | [9] |
| Octylphenol | Fish | LC50 | 0.1 - 1.0 mg/L | [9] |
| Butylated Hydroxytoluene (BHT) | Rat | LD50 (oral) | 1.7 - 1.9 g/kg | [10] |
| Butylated Hydroxyanisole (BHA) | Rat | LD50 (oral) | ~2.0 g/kg | [10] |
LC50: Lethal concentration for 50% of the test population. LD50: Lethal dose for 50% of the test population.[11][12]
It is imperative for researchers to consider the potential environmental impact and toxicity of the alkylated phenols they are working with and to choose alternatives with more favorable safety profiles where possible.
Conclusion
Alkylated phenols represent a versatile class of compounds with significant industrial and research applications, particularly as antioxidants. This guide has provided a comparative framework for their synthesis, characterization, and performance evaluation. By understanding the interplay between their chemical structure and antioxidant activity, and by being mindful of their potential environmental and health impacts, researchers can make informed decisions in the design and application of these important molecules. The provided protocols and comparative data serve as a valuable resource for scientists and professionals in the fields of chemistry, materials science, and drug development.
References
- A Comparative Analysis of the Antioxidant Properties of Functionalized Phenols. (2025). Benchchem.
- Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation. (2003). Bioorganic & Medicinal Chemistry.
- Effect of Alkyl Substitution on Antioxidant Properties of Phenols. (n.d.). Industrial & Engineering Chemistry.
- Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media. (2023). RSC Publishing.
- Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkyl
- Wh
- An NMR, IR and theoretical investigation of H-1 Chemical Shifts and hydrogen bonding in phenols. (2009).
- Phenol alkylation (Friedel-Crafts Alkyl
- alkyl substituted phenols: Topics by Science.gov. (n.d.). Science.gov.
- Alkyl Phenols as Antioxidants. (n.d.). Industrial & Engineering Chemistry.
- Alkylphenol ethoxylates and alkylphenols - update information on occurrence, fate and toxicity in aquatic environment. (2013).
- Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (2023). MDPI.
- Selective Alkylation of Phenols Using Solid Catalysts. (n.d.). White Rose eTheses Online.
- Molecular structures of antioxidants with different alkyl chain lengths. (n.d.).
- 17.11: Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts.
- Synthesis and assessment of novel sustainable antioxidants with different polymer systems. (2023). MDPI.
- A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric c
- Catalytic Enantioselective Friedel-Crafts Allenylic Alkyl
- IC50 value of antioxidant activity. (n.d.).
- Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts.
- Table of characteristic proton NMR chemical shifts. (n.d.).
- IR Absorption Bands and NMR. (n.d.). Rose-Hulman.
- Alkylphenol ethoxylates and alkylphenols--update information on occurrence, fate and toxicity in aqu
- Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). (2016).
- Sensitivity of species to chemicals: dose-response characteristics for various test types (LC(50), LR(50) and LD(50)) and modes of action. (2013). PubMed.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05967G [pubs.rsc.org]
- 9. Alkylphenol ethoxylates and alkylphenols--update information on occurrence, fate and toxicity in aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. Sensitivity of species to chemicals: dose-response characteristics for various test types (LC(50), LR(50) and LD(50)) and modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of Polymerization Inhibitors: A Technical Guide for R&D
Executive Summary
In the synthesis and storage of reactive monomers (acrylates, styrenics, vinyls), the selection of a polymerization inhibitor is not merely a choice of chemical; it is a choice of mechanism. The industry standard, MEHQ (Hydroquinone monomethyl ether) , is ubiquitous but possesses a critical vulnerability: it is strictly aerobic. Without dissolved oxygen, it is inert.
For applications requiring anaerobic conditions (such as high-temperature distillation columns or vacuum stripping), or for "living" radical control, alternatives like Phenothiazine (PTZ) or Nitroxides (TEMPO) are required. This guide dissects the mechanistic differences, provides comparative efficacy data, and details a self-validating protocol for determining induction periods.
Mechanistic Differentiators: The Oxygen Dependency[1][2]
The most frequent cause of "popcorn" polymerization or runaway reactions in storage tanks is the misunderstanding of the Aerobic vs. Anaerobic inhibition mechanisms.
The Aerobic Trap: MEHQ and TBC
Phenolic inhibitors like MEHQ and TBC (4-tert-Butylcatechol) do not react effectively with carbon-centered radicals (
-
Oxygen Consumption: The monomer radical (
) must first react with to form a peroxy radical ( ).[1][3] -
Hydrogen Donation: MEHQ donates a phenolic hydrogen to
, converting it to a hydroperoxide ( ) and a stable phenoxy radical. -
Critical Failure Mode: If oxygen is depleted (e.g., by nitrogen sparging), the
radicals propagate unchecked.
The Anaerobic Trap: PTZ and TEMPO
-
Phenothiazine (PTZ): Functions as an anaerobic inhibitor by reacting directly with carbon-centered radicals (
) or through an electron transfer mechanism. It is the gold standard for hot sections of distillation columns. -
TEMPO (Nitroxide): A stable free radical that couples immediately with
to form a dormant species ( ). This bond is thermally reversible, which is why TEMPO is also used for Nitroxide-Mediated Polymerization (NMP), but at lower temperatures/high concentrations, it acts as a potent inhibitor.
Mechanistic Visualization
Figure 1: Divergent pathways of polymerization inhibition. Note that MEHQ requires the formation of the Peroxy radical (via Oxygen) to function, whereas TEMPO/PTZ intercepts the Carbon radical directly.
Comparative Performance Data
The following data aggregates performance metrics across standard acrylate and styrenic monomers. "Relative Efficiency" is normalized to MEHQ (1.0) in aerated acrylic acid at 25°C.
| Inhibitor | Class | Oxygen Req.[4][1][2][5][6] | Primary Application | Relative Efficiency (Aerobic) | Relative Efficiency (Anaerobic) | Removal Method |
| MEHQ | Phenolic | Yes (Critical) | Storage (Acrylates) | 1.0 (Baseline) | < 0.1 (Ineffective) | Caustic Wash / Distillation |
| TBC | Phenolic | Yes | Storage (Styrene) | 1.2 | < 0.1 | Caustic Wash |
| PTZ | Thiazine | No | Distillation / High Temp | 1.5 | 1.8 | Distillation (High BP) |
| TEMPO | Nitroxide | No | High-Efficiency / Lab | 5.0+ | 5.0+ | Acid Wash / Silica |
| HQ | Phenolic | Yes | Older Systems | 0.9 | < 0.1 | Caustic Wash |
| NDPA | Nitroso | No | High Temp Columns | N/A | High | Distillation |
Key Insight: While TEMPO derivatives (like 4-hydroxy-TEMPO) are significantly more efficient, they are often cost-prohibitive for bulk commodity monomer storage, where MEHQ remains the economic choice. However, for high-value APIs or rigorous purification, TEMPO is superior.
Experimental Protocol: Determination of Induction Period
To objectively compare inhibitors, one must measure the Induction Period —the time interval during which the inhibitor effectively suppresses polymerization under accelerated aging conditions.
Method Principle: Isothermal Heat Stress (Time-to-Exotherm). Standard Reference: Adapted from ASTM D525 (Oxidation Stability) principles, applied to Monomer Stability.
Reagents & Equipment
-
Monomer: Freshly distilled (inhibitor-free) Acrylic Acid or Styrene.
-
Initiator: AIBN (Azobisisobutyronitrile) for consistent radical flux (optional, for rapid testing) or pure thermal initiation (113°C for Acrylic Acid).
-
Apparatus: Heated block or oil bath capable of
stability. -
Data Logging: Thermocouples (Type K) connected to a logger (1 Hz sampling).
Step-by-Step Workflow
-
Baseline Preparation: Pass the monomer through a silica/alumina column to remove existing inhibitors. Verify zero-inhibitor status via HPLC or colorimetric assay.
-
Dosing: Prepare aliquots with target inhibitor concentrations (e.g., 10, 50, 200 ppm).
-
Control: Pure uninhibited monomer (Caution: Small scale only, <5mL).
-
-
Setup: Place 5mL of sample into a heavy-walled test tube. Insert thermocouple centered in the liquid.
-
Thermal Stress: Immerse tube in the heating block pre-set to 113°C (common standard for Acrylic Acid stability).
-
Monitoring: Record temperature.
-
Phase A (Heating): Sample reaches bath temp.
-
Phase B (Induction): Temp remains stable at bath temp.
-
Phase C (Onset): Sharp temperature spike (Exotherm) indicates polymerization onset.
-
-
Calculation:
.
Protocol Visualization
Figure 2: Workflow for the Accelerated Heat Stability Test. The Induction Period is defined as the duration of Phase B.
Strategic Selection Framework
Use this decision matrix to select the appropriate inhibitor for your specific constraint.
| Constraint / Scenario | Recommended Inhibitor | Reasoning |
| Bulk Storage (Acrylates) | MEHQ (10-200 ppm) | Cost-effective; effective with air sparging. |
| Bulk Storage (Styrene) | TBC (10-50 ppm) | Industry standard for styrenics; requires oxygen. |
| Distillation (Pot/Reboiler) | PTZ or NDPA | High boiling point; functions anaerobically where O2 is low. |
| Distillation (Column Top) | MEHQ | Volatility allows it to carry over slightly; O2 injection usually present at condenser. |
| "Living" Polymerization | TEMPO | Allows for reversible termination; precise molecular weight control. |
| Optical Clarity (No Color) | MEHQ | PTZ and TBC can cause yellow/discoloration over time. |
References
-
ASTM International. ASTM D3125 - Standard Test Method for Monomethyl Ether of Hydroquinone in Colorless Monomeric Acrylate Esters and Acrylic Acid.
-
BASF SE. Acrylic Acid & Esters: Technical Information on Storage and Handling. (Industry standard guidelines for MEHQ/Oxygen balance).
-
Solomon, D. H., et al. The Chemistry of Radical Polymerization. (Foundational text on radical trapping mechanisms).[7]
-
PubChem. 4-Methoxyphenol (MEHQ) Compound Summary. National Library of Medicine. [3]
-
Saban, M.D., et al. Mechanism of Inhibition of Acrylate Polymerization by Phenothiazine. Journal of Polymer Science.[8] (Detailed anaerobic mechanism analysis).
Sources
- 1. fluoryx.com [fluoryx.com]
- 2. nbinno.com [nbinno.com]
- 3. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. nbinno.com [nbinno.com]
- 7. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Cost-Effectiveness & Technical Evaluation: 4-tert-butyl-2,5-dimethylphenol
Publish Comparison Guide | Technical Report Series
Executive Summary
4-tert-butyl-2,5-dimethylphenol (CAS 17696-37-6) —often referred to as 4-tert-butyl-2,5-xylenol—is a specialized phenolic antioxidant and intermediate.[1][2] Unlike the ubiquitous commodity antioxidant BHT (2,6-di-tert-butyl-4-methylphenol), which relies on massive steric hindrance for radical stability, 4-tert-butyl-2,5-dimethylphenol offers a distinct reactivity profile due to its reduced steric crowding (single ortho-methyl group).
Verdict: In terms of raw cost-per-mole of radical scavenging, BHT is superior for general-purpose stabilization due to commodity pricing. However, 4-tert-butyl-2,5-dimethylphenol is cost-effective in niche applications requiring:
-
Faster Reaction Kinetics: Reduced steric hindrance allows for more rapid interception of fast-propagating radicals.
-
Specific Solubility/Volatility Profiles: Higher boiling point (265°C) compared to some lighter phenols, offering better retention in high-temperature curing processes.
-
Intermediate Utility: As a precursor for specific active pharmaceutical ingredients (APIs) or fine chemicals where the specific 2,5-xylenol core is structurally required.
Technical Profile & Specifications
To evaluate cost-effectiveness, we must first establish the physical baseline. This compound is often synthesized via the alkylation of 2,5-xylenol with isobutylene, requiring rectification to separate it from its isomers (e.g., 6-tert-butyl-2,4-dimethylphenol).
Table 1: Physicochemical Properties
| Property | Specification | Notes |
| Chemical Name | 4-tert-butyl-2,5-dimethylphenol | Also: 4-tert-butyl-2,5-xylenol |
| CAS Number | 17696-37-6 | Distinct from isomer 1879-09-0 |
| Molecular Weight | 178.27 g/mol | |
| Physical State | Crystalline Solid | |
| Melting Point | 71 °C | Lower than BHT (70°C) but distinct crystal lattice |
| Boiling Point | 265 °C | High thermal retention |
| Solubility | Alcohols, Ethers, Hydrocarbons | Insoluble in water |
| Acidity (pKa) | ~10.4 | Weak acid (Phenolic) |
Comparative Performance Analysis
The "cost" of an antioxidant is not just its price tag, but its efficiency in terminating radical chains (
Mechanistic Difference
-
BHT (Benchmark): Features two bulky tert-butyl groups at the 2,6-positions (ortho). This "shelters" the phenolic hydroxyl, making the resulting phenoxy radical extremely stable but slowing the rate of hydrogen transfer to the attacking radical.
-
4-tert-butyl-2,5-dimethylphenol: Features only one methyl group at the 2-position (ortho) and a hydrogen at the 6-position. The tert-butyl group is at the 4-position (para).
-
Consequence: The hydroxyl group is far more accessible. Hydrogen abstraction is faster (higher
), but the resulting radical is less stable and may engage in side reactions (coupling) more readily.
-
Table 2: Performance vs. Cost Matrix
| Feature | BHT (Benchmark) | 4-tert-butyl-2,5-dimethylphenol |
| Steric Hindrance | High (2x t-Butyl) | Moderate (1x Methyl) |
| Radical Scavenging Rate | Slow to Moderate | Fast |
| Radical Stability | High | Low to Moderate |
| Market Tier | Commodity (<$10/kg) | Fine Chemical (>$50/kg est.) |
| Primary Use Case | Long-term storage stability | Kinetic stabilization / Intermediate |
Visualization: Selection Logic
The following decision tree assists researchers in selecting the correct phenol based on technical requirements rather than just price.
Figure 1: Decision tree for selecting between hindered phenols based on kinetic and structural needs.
Cost-Effectiveness Evaluation Model
To objectively evaluate cost-effectiveness, researchers should calculate the Effective Cost of Inhibition (
Where:
- : Cost per mole of antioxidant.
- : Rate constant of inhibition (reaction with peroxyl radical).
- : Stoichiometric factor (number of radicals trapped per molecule).
Analysis:
-
BHT: Low Price, Moderate
, High (2). -> Low (General Use). -
4-TB-2,5-DMP: High Price, High
, Moderate (<2 due to coupling). -> High . -
Conclusion: 4-tert-butyl-2,5-dimethylphenol is not cost-effective as a drop-in replacement for BHT. Its value is derived only when
(speed) is the limiting factor or when the specific chemical structure is required for downstream synthesis.
Experimental Protocols for Validation
Protocol A: Comparative DPPH Radical Scavenging Assay
Purpose: To quantify the kinetic advantage of the less hindered 2,5-dimethyl isomer.
-
Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).
-
Prepare equimolar solutions (1 mM) of BHT and 4-tert-butyl-2,5-dimethylphenol in methanol.
-
-
Execution:
-
Add 100 µL of antioxidant solution to 3.9 mL of DPPH solution.
-
Critical Step: Measure Absorbance at 517 nm continuously for 30 minutes.
-
-
Data Analysis:
-
Plot
vs. Time. -
Expected Result: 4-tert-butyl-2,5-dimethylphenol should show a steeper initial slope (faster decay of purple color) than BHT due to reduced steric hindrance at the hydroxyl group.
-
-
Validation:
-
If the slopes are identical, your solvent system may be limiting diffusion, or the concentration is too high (saturation kinetics). Dilute and repeat.
-
Protocol B: Thermal Gravimetric Analysis (TGA)
Purpose: To verify volatility profiles for high-temperature processing (e.g., polymer extrusion).
-
Setup: Load ~10 mg of sample into a platinum pan.
-
Ramp: Heat from 30°C to 400°C at 10°C/min under Nitrogen flow (50 mL/min).
-
Endpoint: Record the temperature at 5% weight loss (
). -
Comparison:
-
Compare
of the target vs. BHT. -
Significance: If 4-tert-butyl-2,5-dimethylphenol shows a higher
, it justifies the higher cost for applications involving high-heat curing where BHT might sublime or flash off.
-
Synthesis & Supply Chain Context
Understanding the origin of the molecule explains its cost structure. It is not a primary commodity but a product of specific alkylation and separation.
Figure 2: Synthesis pathway highlighting the rectification step which adds processing cost compared to crude alkylated phenols.
Safety & Regulatory (H-Codes)
When handling 4-tert-butyl-2,5-dimethylphenol for research, strict adherence to safety protocols is required. It is generally more toxic to aquatic environments than simple phenols.
-
H411: Toxic to aquatic life with long-lasting effects.[3]
-
PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.
References
-
Stenutz, R. (2025). 4-tert-butyl-2,5-dimethylphenol Datasheet. Stenutz.eu. Link
-
National Institutes of Health (NIH). (2025). Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- Compound Summary. PubChem.[2] Link
-
Kroon-Oil. (2019). Safety Data Sheet: Fuel Stabilizer (Contains Reaction mass of 2-tert-butyl-4,6-dimethylphenol and 4-tert-butyl-2,5-dimethylphenol). Kroon-Oil.[2][5] Link
-
Google Patents. (2018). Method for separating and extracting xylenol isomers (CN113698279A). Google Patents. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
